molecular formula C38H72N2O12 B15563669 Azithromycin-d5

Azithromycin-d5

货号: B15563669
分子量: 754.0 g/mol
InChI 键: MQTOSJVFKKJCRP-BDSVKCKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azithromycin-d5 is a useful research compound. Its molecular formula is C38H72N2O12 and its molecular weight is 754.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C38H72N2O12

分子量

754.0 g/mol

IUPAC 名称

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-7,7-dideuterio-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3,19D2

InChI 键

MQTOSJVFKKJCRP-BDSVKCKOSA-N

产品来源

United States

Foundational & Exploratory

Azithromycin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azithromycin-d5, a critical tool in contemporary bioanalytical research. We will delve into its fundamental properties, primary research applications, and detailed experimental methodologies, presenting quantitative data in a clear, structured format. This guide is intended to serve as a valuable resource for professionals in drug development and related scientific fields.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of Azithromycin (B1666446), a widely used macrolide antibiotic.[1] In this compound, five hydrogen atoms in the Azithromycin molecule have been replaced with deuterium (B1214612) atoms, a stable (non-radioactive) isotope of hydrogen. This subtle modification results in a molecule with a higher molecular weight (approximately 754.03 g/mol ) compared to its non-labeled counterpart, Azithromycin (approximately 748.98 g/mol ).[][3] While chemically identical in terms of reactivity, this mass difference is the cornerstone of its utility in modern analytical techniques.

The primary and most critical research use of this compound is as an internal standard (IS) in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its role is to improve the accuracy and precision of the quantification of Azithromycin in complex biological matrices such as plasma, serum, and tissue samples.[4][5] By adding a known amount of this compound to each sample, researchers can account for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the final concentration measurement of the target analyte, Azithromycin.

Quantitative Data Summary

The following table summarizes key quantitative data for Azithromycin and its deuterated internal standard, this compound, as utilized in LC-MS/MS analysis. This data is crucial for method development and instrument setup.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
AzithromycinC38H72N2O12748.98749.50[4][6], 749.6[7][8]591.45[4], 591.5[6], 591.6[8]
This compoundC38H67D5N2O12754.03754.50[4][6], 754.6[8]596.45[4], 596.6[8]

Experimental Protocol: Quantification of Azithromycin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Azithromycin in human plasma, a common application in pharmacokinetic studies. This protocol is a composite of methodologies reported in the scientific literature.[4][6][7]

1. Materials and Reagents:

2. Standard Solution Preparation:

  • Stock Solutions: Prepare individual stock solutions of Azithromycin and this compound in methanol at a concentration of 1 mg/mL.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions of Azithromycin by serially diluting the stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

4. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient elution is often employed, consisting of two solvents:

    • Solvent A: Water with an additive like 0.1% formic acid or ammonium acetate.[4][6]

    • Solvent B: An organic solvent such as acetonitrile or a mixture of methanol and acetonitrile.[4]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume, typically 5-20 µL, of the prepared sample supernatant is injected onto the column.

5. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is standard for Azithromycin analysis.[4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Azithromycin and this compound.[4][6]

    • Azithromycin transition: m/z 749.5 → 591.5

    • This compound transition: m/z 754.5 → 596.5

  • Data Analysis: The peak area ratio of the analyte (Azithromycin) to the internal standard (this compound) is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Azithromycin in the unknown samples is then determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound for bioanalytical research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike precipitation Protein Precipitation (Methanol/Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A flowchart illustrating the bioanalytical workflow for the quantification of Azithromycin using this compound as an internal standard.

signaling_pathway cluster_drug_action Mechanism of Action of Azithromycin cluster_research_application Research Application of this compound azithromycin Azithromycin ribosome Bacterial 50S Ribosomal Subunit azithromycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth pk_study Pharmacokinetic Studies azithromycin_d5 This compound (Internal Standard) lcms LC-MS/MS Analysis azithromycin_d5->lcms Used in lcms->pk_study Enables drug_dev Drug Development pk_study->drug_dev Informs

Caption: A diagram showing the relationship between Azithromycin's mechanism of action and the research application of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin-d5, a deuterated analog of the widely used macrolide antibiotic, Azithromycin (B1666446). This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Azithromycin in biological matrices through mass spectrometry-based methods.

Introduction

Azithromycin is a broad-spectrum antibiotic effective against a wide range of bacteria. To accurately measure its concentration in complex biological samples, a stable, isotopically labeled internal standard is essential. This compound, with five deuterium (B1214612) atoms incorporated into its structure, serves this purpose. The deuterium labeling at specific sites ensures that it co-elutes with the unlabeled drug during chromatography and has nearly identical ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the known synthesis of Azithromycin and the chemical nomenclature of this compound, a plausible synthetic route can be inferred. The deuterium atoms are located on the N-methyl group of the azahomoerythronolide ring and at the C7 position.

The most probable synthetic pathway involves the reductive amination of 9-deoxo-9a-aza-9a-homoerythromycin A (also known as desmethyl-azithromycin) using deuterated reagents. This reaction, a modified Eschweiler-Clarke reaction, introduces the deuterated methyl group. The deuterium atoms at the C7 position would need to be incorporated at an earlier stage in the synthesis, likely starting from a deuterated erythromycin (B1671065) A derivative.

Postulated Synthesis Pathway

This compound Synthesis Pathway Postulated Synthesis of this compound Erythromycin_A_d2 Erythromycin A-7,7-d2 Oxime_d2 Erythromycin A-7,7-d2 9-oxime Erythromycin_A_d2->Oxime_d2 Hydroxylamine Imino_ether_d2 9-deoxo-6-deoxy-6,9-epoxy-9,9a-dihydro- 9a-aza-homoerythromycin A-7,7-d2 Oxime_d2->Imino_ether_d2 Beckmann Rearrangement Desmethyl_Azithromycin_d2 9-deoxo-9a-aza-9a-homoerythromycin A-7,7-d2 (Desmethyl-azithromycin-d2) Imino_ether_d2->Desmethyl_Azithromycin_d2 Reduction (e.g., NaBH4 or H2/catalyst) Azithromycin_d5 This compound ((methyl-d3)-azithromycin-7,7-d2) Desmethyl_Azithromycin_d2->Azithromycin_d5 Reductive Amination (D2CO, HCOOH or NaBD4)

Caption: Postulated synthesis pathway for this compound.

Experimental Protocol (Adapted from Azithromycin Synthesis)

The following is an adapted protocol for the final reductive amination step to produce this compound from a hypothetical desmethyl-azithromycin-d2 precursor.

Materials:

  • 9-deoxo-9a-aza-9a-homoerythromycin A-7,7-d2 (Desmethyl-azithromycin-d2)

  • Deuterated formaldehyde (B43269) (D₂CO, 20 wt. % solution in D₂O)

  • Formic acid (HCOOH) or Sodium borodeuteride (NaBD₄)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Sodium hydroxide (B78521) (NaOH) solution

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Dissolve 9-deoxo-9a-aza-9a-homoerythromycin A-7,7-d2 in chloroform.

  • To the stirred solution, add deuterated formaldehyde solution followed by formic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is the most critical technique for confirming the isotopic labeling and for the routine use of this compound as an internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is distinguished from unlabeled Azithromycin by its mass-to-charge ratio (m/z).

Table 1: Mass Spectrometry Data for Azithromycin and this compound [1][2]

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Azithromycin749.5591.5
This compound754.5596.5

The observed 5-dalton mass shift between the precursor and product ions of Azithromycin and this compound confirms the incorporation of five deuterium atoms.

LCMS_Workflow LC-MS/MS Workflow for Azithromycin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Quantification Quantification (Ratio of Analyte to IS) MS_Analysis->Quantification

Caption: Workflow for quantifying Azithromycin using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference in the proton NMR spectrum would be the absence of the signal corresponding to the N-methyl protons and the protons at the C7 position. The integration of the remaining signals would be consistent with the rest of the molecule.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the signal for the N-methyl carbon would appear as a multiplet due to coupling with the three deuterium atoms (C-D coupling), and its chemical shift might be slightly altered. The signal for the C7 carbon would also be affected by the attached deuterium atoms.

For reference, the fully assigned ¹H and ¹³C NMR data for unlabeled Azithromycin in various solvents have been published and can be used for comparative analysis.

Table 2: Key NMR Observables for this compound Characterization

NucleusExpected Observation for this compound
¹HAbsence of N-CH₃ signal. Absence of H-7 signals.
¹³CMultiplet for N-CD₃ carbon. Altered chemical shift and multiplicity for C-7.

Conclusion

This compound is an indispensable tool for the accurate quantification of Azithromycin in clinical and research settings. Its synthesis, while not explicitly documented, can be reliably inferred from established synthetic routes for Azithromycin, utilizing appropriate deuterated starting materials. The characterization of this compound relies heavily on mass spectrometry to confirm its isotopic purity and for its application as an internal standard. NMR spectroscopy serves as a complementary technique for structural verification. This guide provides the foundational knowledge for researchers and drug development professionals working with Azithromycin and its deuterated analog.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azithromycin-d5, a deuterated analog of the widely used macrolide antibiotic, Azithromycin (B1666446). This document is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical method development, pharmacokinetic studies, and formulation design. Where specific data for this compound is not publicly available, data for the non-deuterated parent compound, Azithromycin, is provided as a close proxy, and this is clearly indicated.

Core Physicochemical Properties

The incorporation of five deuterium (B1214612) atoms into the Azithromycin structure results in a molecule with a higher molecular weight, a property leveraged in its common application as an internal standard for mass spectrometry-based quantification of Azithromycin.

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and Azithromycin.

PropertyThis compoundAzithromycin
Molecular Formula C₃₈H₆₇D₅N₂O₁₂[]C₃₈H₇₂N₂O₁₂[2][3][4][5]
Molecular Weight 754.03 g/mol [][6]749.0 g/mol [3]
Appearance White to off-white solid/crystalline powder[4][7]White crystalline powder[4][7]
Melting Point No data available113-115 °C[3][7]
pKa (Strongest Basic) No data available9.57[8]
pKa (Strongest Acidic) No data available12.43[8]
Storage Temperature -20°C[9]Ambient[7]
Solubility Profile

The solubility of this compound is expected to be very similar to that of Azithromycin.

SolventSolubility of Azithromycin
Water Insoluble/Slightly soluble[4][7]
DMSO ≥ 100 mg/mL[7][10]
Ethanol Soluble[11]
Methanol (B129727) Soluble
Propylene Glycol Maximum solubility[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. The following protocols are based on established methods for Azithromycin analysis, where this compound serves as an internal standard.

Quantitative Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of Azithromycin in human plasma using this compound as an internal standard.[13][14]

Objective: To determine the concentration of Azithromycin in a biological matrix with high sensitivity and specificity.

Materials:

  • Azithromycin reference standard

  • This compound (internal standard)[13]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Human plasma

  • Solid-phase extraction (SPE) cartridges

  • ACE C18 column (or equivalent)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[13]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Azithromycin (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the Azithromycin stock solution with methanol to create calibration standards ranging from 0.5 to 2000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (from human plasma):

    • To 100 µL of plasma, add a known amount of the this compound internal standard solution.

    • Perform a solid-phase extraction (SPE) to remove proteins and other interfering substances.

    • Elute the analytes from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: ACE C18 (2.1 x 100 mm, 1.7 µm)

      • Mobile Phase: A gradient of 0.1% formic acid in water and methanol:acetonitrile (1:1, v/v).

      • Flow Rate: 0.25 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • Azithromycin: m/z 749.50 → 591.45[13]

        • This compound: m/z 754.50 → 596.45[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the concentration of the calibration standards.

    • Determine the concentration of Azithromycin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Azithromycin exerts its therapeutic effects through two primary mechanisms: inhibition of bacterial protein synthesis and modulation of the host immune response.

Inhibition of Bacterial Protein Synthesis

Azithromycin's primary antibacterial action involves the inhibition of protein synthesis in susceptible bacteria.[2][15][16] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth.[15][16]

Inhibition_of_Protein_Synthesis cluster_bacterium Bacterial Cell Azithromycin_d5 This compound Ribosome_50S 50S Ribosomal Subunit Azithromycin_d5->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Halts

Caption: Mechanism of antibacterial action of this compound.

Anti-inflammatory and Immunomodulatory Effects

Beyond its antibacterial properties, Azithromycin has well-documented anti-inflammatory and immunomodulatory effects.[2][15] It can suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and STAT1.[15][17]

Anti_inflammatory_Pathway cluster_host_cell Host Immune Cell Azithromycin_d5 This compound NFkB_Pathway NF-κB Pathway Azithromycin_d5->NFkB_Pathway Inhibits STAT1_Pathway STAT1 Pathway Azithromycin_d5->STAT1_Pathway Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFNγ) Inflammatory_Stimuli->NFkB_Pathway Activates Inflammatory_Stimuli->STAT1_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines STAT1_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Experimental_Workflow cluster_workflow LC-MS/MS Quantitative Analysis Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: Concentration Result Data_Analysis->End

References

Unraveling the Dual-Faceted Mechanism of Azithromycin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin (B1666446), a leading macrolide antibiotic, is renowned for its broad-spectrum antibacterial activity and notable immunomodulatory properties. Its deuterated analogue, Azithromycin-d5, while chemically identical in its core structure and mechanism, serves as an invaluable tool in pharmacokinetic and metabolic studies due to the presence of stable heavy isotopes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its intricate interactions with the bacterial ribosome and its influence on key inflammatory signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this pivotal antibiotic.

Antibacterial Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of this compound is achieved through the targeted inhibition of protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding Site and Molecular Interactions

This compound specifically binds to the 50S subunit of the bacterial ribosome[1][2][3]. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome[1][4]. By lodging itself in this critical passage, this compound physically obstructs the path of the elongating polypeptide chain, effectively halting protein synthesis.

The interaction with the ribosome is predominantly with the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. In some bacterial species, such as Deinococcus radiodurans, one molecule of azithromycin interacts with domains IV and V of the 23S rRNA, while a second molecule engages with ribosomal proteins L4 and L22, as well as domain II of the 23S rRNA. This dual-binding characteristic may contribute to its potent activity in certain organisms.

Kinetics of Ribosomal Binding

In bacteria such as Escherichia coli, the binding of azithromycin to the ribosome is a two-step process. The initial step involves a rapid, low-affinity association of the drug with a site in the upper region of the NPET. This is followed by a slower conformational change, leading to the formation of a much more stable, high-affinity complex. This kinetic behavior may explain the prolonged post-antibiotic effect observed with azithromycin.

Quantitative Analysis of Azithromycin's Inhibitory Activity

The efficacy of this compound in inhibiting bacterial protein synthesis and growth can be quantified through various parameters. The following table summarizes key quantitative data for azithromycin.

ParameterOrganismValueReference(s)
IC50 (Protein Synthesis) Haemophilus influenzae0.4 µg/mL
IC50 (Protein Synthesis) Staphylococcus aureus5 µg/mL
Binding Stoichiometry Escherichia coli1 molecule per ribosome
Binding Stoichiometry Deinococcus radiodurans2 molecules per ribosome
Dissociation Constant (Kd) S. pneumoniae (for Erythromycin)4.9 ± 0.6 nM

Note: The Kd value for the closely related macrolide, erythromycin, is provided as an estimate of the high-affinity binding of macrolides to the ribosome.

Immunomodulatory Mechanism of Action: Attenuation of Inflammation

Beyond its direct antibacterial effects, this compound exhibits significant immunomodulatory properties by influencing the host's inflammatory response. This is primarily achieved by modulating the function of immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Signaling Pathways

This compound has been shown to suppress the activation of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.

In the NF-κB pathway, azithromycin inhibits the nuclear translocation of the p65 subunit. This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. The stabilization of IκBα is thought to result from a decrease in the kinase activity of IκB kinase β (IKKβ). By blocking the entry of p65 into the nucleus, azithromycin curtails the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.

Simultaneously, azithromycin treatment leads to a reduction in the phosphorylation of STAT1, a critical step in its activation.

Polarization of Macrophages to an Anti-inflammatory Phenotype

The concerted inhibition of the NF-κB and STAT1 pathways by this compound results in a functional shift in macrophage polarization. Macrophages, which are key players in both the initiation and resolution of inflammation, can exist in different activation states. The pro-inflammatory M1 phenotype is crucial for pathogen clearance but can also contribute to tissue damage if unchecked. In contrast, the anti-inflammatory M2 phenotype is associated with tissue repair and the resolution of inflammation.

Azithromycin promotes the polarization of macrophages towards the M2 phenotype. This is evidenced by the decreased production of M1-associated cytokines and the increased expression of M2 markers, such as arginase. This shift from a pro-inflammatory to an anti-inflammatory and reparative macrophage phenotype is a cornerstone of azithromycin's immunomodulatory effects.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex processes described, the following diagrams illustrate the key pathways and experimental workflows.

Azithromycin_Antibacterial_Mechanism cluster_ribosome Bacterial 50S Ribosome 23S_rRNA 23S rRNA NPET Nascent Peptide Exit Tunnel 23S_rRNA->NPET Polypeptide Growing Polypeptide Chain NPET->Polypeptide Blocks Elongation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Azithromycin This compound Azithromycin->NPET Binds within the tunnel

Figure 1: Antibacterial mechanism of this compound.

Azithromycin_Immunomodulatory_Pathway cluster_cell Macrophage cluster_nucleus LPS_IFNy LPS / IFN-γ (Pro-inflammatory Stimuli) IKK IKKβ LPS_IFNy->IKK STAT1 STAT1 LPS_IFNy->STAT1 IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates STAT1_P STAT1-P STAT1->STAT1_P Phosphorylation STAT1_P->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) M1_Phenotype M1 Phenotype (Pro-inflammatory) Pro_inflammatory_Genes->M1_Phenotype Azithromycin This compound Azithromycin->IKK Inhibits activity Azithromycin->STAT1_P Inhibits phosphorylation M2_Phenotype M2 Phenotype (Anti-inflammatory) Azithromycin->M2_Phenotype Promotes shift to

Figure 2: Immunomodulatory signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Isolation of Bacterial Ribosomes

This protocol describes the purification of 70S ribosomes from bacterial cells, a prerequisite for in vitro binding and translation assays.

  • Cell Culture and Harvest:

    • Culture a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a rich medium to mid-log phase.

    • Harvest the cells by centrifugation at 4°C. The cell paste can be flash-frozen in liquid nitrogen and stored at -80°C.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

    • Lyse the cells using a French press at approximately 10,000 psi.

    • Treat the lysate with RNase-free DNase I to digest cellular DNA.

  • Clarification and Ribosome Pelleting:

    • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

    • Carefully layer the supernatant onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose in a high-salt buffer).

    • Pellet the ribosomes by ultracentrifugation at >100,000 x g for 16-24 hours at 4°C.

  • Ribosome Purification:

    • Discard the supernatant and gently wash the clear ribosome pellet with a resuspension buffer.

    • Resuspend the pellet in the desired buffer. The concentration of ribosomes can be determined spectrophotometrically (1 A260 unit = 23 pmol of 70S ribosomes).

    • For higher purity, the resuspended ribosomes can be further purified by sucrose density gradient centrifugation (10-40% sucrose gradient).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the inhibitory effect of this compound on bacterial protein synthesis.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing a cell-free bacterial extract (S30 extract) or a purified translation system (e.g., PURE system).

    • The mixture should include buffer, amino acids (one of which is radiolabeled, e.g., 35S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., poly(U) or a specific gene transcript).

  • Inhibition Assay:

    • Aliquot the reaction mixture into tubes.

    • Add varying concentrations of this compound (or a vehicle control) to the tubes.

    • Initiate the translation reaction by incubating at 37°C.

  • Measurement of Protein Synthesis:

    • Stop the reaction at various time points by adding a strong acid (e.g., trichloroacetic acid, TCA).

    • Heat the samples to precipitate the newly synthesized, radiolabeled proteins.

    • Collect the protein precipitate on a filter membrane by vacuum filtration.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of incorporated radioactivity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.

Chemical Footprinting of the Azithromycin Binding Site

This technique identifies the specific nucleotides in the 23S rRNA that interact with this compound.

  • Ribosome-Azithromycin Complex Formation:

    • Incubate purified 70S ribosomes or 50S subunits with this compound at a concentration sufficient to ensure binding. A control sample without the antibiotic should be prepared in parallel.

  • Chemical Modification:

    • Treat both the Azithromycin-bound and control ribosome samples with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS), which methylates adenines and cytosines).

    • The binding of azithromycin will protect the interacting nucleotides from modification.

  • RNA Extraction and Primer Extension:

    • Extract the 23S rRNA from both samples.

    • Perform a primer extension reaction using a radiolabeled or fluorescently labeled DNA primer that is complementary to a region of the 23S rRNA downstream of the expected binding site.

    • Reverse transcriptase will synthesize a cDNA copy of the rRNA template, but it will stop at the sites of chemical modification.

  • Analysis:

    • Separate the primer extension products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging.

    • Compare the band patterns of the Azithromycin-treated and control samples. Nucleotides that are protected from modification by azithromycin will show a diminished or absent band in the treated lane compared to the control lane, thus identifying the "footprint" of the drug on the ribosome.

Experimental_Workflow Start Start: Bacterial Culture Cell_Harvest Cell Harvest & Lysis Start->Cell_Harvest Ribosome_Isolation Ribosome Isolation (Sucrose Gradient) Cell_Harvest->Ribosome_Isolation In_Vitro_Assay In Vitro Protein Synthesis Inhibition Assay Ribosome_Isolation->In_Vitro_Assay Binding_Assay Binding Affinity Assay (e.g., ITC) Ribosome_Isolation->Binding_Assay Footprinting Chemical Footprinting Ribosome_Isolation->Footprinting Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis Binding_Assay->Data_Analysis Footprinting->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

Figure 3: General experimental workflow for studying the mechanism of action.

Conclusion

The mechanism of action of this compound is a compelling example of a dual-pronged therapeutic strategy. Its primary role as a potent inhibitor of bacterial protein synthesis is complemented by a sophisticated immunomodulatory function that steers the host's immune response towards resolution and repair. A thorough understanding of these intricate molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is paramount for the rational design of next-generation antibiotics and for optimizing the clinical application of this important therapeutic agent. This guide provides a foundational resource for researchers dedicated to advancing the fields of antibacterial drug discovery and infectious disease treatment.

References

The Deuterium Switch: An In-depth Technical Guide to the Applications of Deuterium-Labeled Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmacology and drug development, the quest for molecules with optimized pharmacokinetic and safety profiles is perpetual. Among the innovative strategies employed, the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of drug candidates, leading to enhanced therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterium-labeled compounds in pharmacology, with a focus on their role in metabolic studies, as internal standards, and in the development of novel deuterated drugs.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in pharmacology lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[1] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[1]

Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. This can lead to several desirable pharmacokinetic changes, including:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.

  • Increased Systemic Exposure (AUC): Reduced clearance leads to a greater overall exposure to the drug.

  • Reduced Peak-to-Trough Fluctuations: More stable plasma concentrations can lead to a more consistent therapeutic effect and potentially fewer side effects.

  • Metabolic Switching: Blocking a primary metabolic pathway can redirect metabolism towards alternative routes, which may produce less toxic or more active metabolites.

Applications of Deuterium-Labeled Compounds

The unique properties of deuterium-labeled compounds have led to their widespread application across various stages of drug discovery and development.

Metabolic and Pharmacokinetic Studies

Deuterium-labeled compounds are invaluable tools for elucidating the metabolic fate of drugs (Absorption, Distribution, Metabolism, and Excretion - ADME studies). By administering a deuterated version of a drug, researchers can:

  • Trace Metabolic Pathways: The mass difference introduced by deuterium allows for the easy detection and identification of metabolites using mass spectrometry.

  • Quantify Drug and Metabolite Levels: Deuterated compounds serve as ideal internal standards for quantitative bioanalysis.

  • Investigate Drug-Drug Interactions: They can be used to study the impact of co-administered drugs on metabolic pathways.

Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard. A deuterated version of the analyte is the ideal internal standard because it:

  • Co-elutes with the Analyte: Ensuring that both compounds experience the same chromatographic conditions and matrix effects.

  • Has Similar Ionization Efficiency: Leading to more accurate and precise quantification.

  • Corrects for Variability: Compensates for variations in sample preparation, injection volume, and instrument response.

Development of Deuterated Drugs

The most impactful application of deuterium labeling is the development of new chemical entities where deuterium is an integral part of the active pharmaceutical ingredient. This strategy has led to the approval of several deuterated drugs with improved therapeutic profiles.

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, demonstrating the tangible benefits of the deuterium switch.

Table 1: Deutetrabenazine vs. Tetrabenazine (Active Metabolites)

Pharmacokinetic ParameterTetrabenazineDeutetrabenazineFold Change
Half-life (t½) ~2-3 hours~9-10 hours~3-4x increase
Area Under the Curve (AUC) LowerHigher~2x increase
Peak Plasma Concentration (Cmax) HigherLowerReduced
Peak-to-Trough Fluctuation HighLow~11x lower

Table 2: Ivacaftor-d9 (Deutivacaftor) vs. Ivacaftor

Pharmacokinetic ParameterIvacaftorIvacaftor-d9Fold Change/Observation
Area Under the Curve (AUC) Baseline~3-fold greaterIncreased total drug exposure
Plasma Concentration at 24h (C24) Baseline~3-fold greaterHigher sustained plasma levels
Half-life (t½) Baseline~40% longerSlower elimination

Table 3: Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide (ENT) in Rats

Pharmacokinetic ParameterEnzalutamide (ENT)Deuterated Enzalutamide (d3-ENT)% Change
In vitro Intrinsic Clearance (CLint) Higher49.7% lower (rat liver microsomes)Reduced Metabolism
Maximum Plasma Concentration (Cmax) Baseline35% higherIncreased Peak Exposure
Area Under the Curve (AUC0-t) Baseline102% higherIncreased Overall Exposure

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled compounds.

Protocol 1: Synthesis of a Deuterated Compound (Deutetrabenazine)

Objective: To synthesize deutetrabenazine from a dihydroxy-dihydroisoquinoline precursor.

Materials:

  • 6,7-dihydroxy-3,4-dihydroisoquinoline

  • Deuterated methanol (B129727) (CD₃OD)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

  • Potassium carbonate

  • Methanol for recrystallization

Procedure:

  • Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:

    • Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline in anhydrous THF.

    • Add triphenylphosphine and deuterated methanol to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.

    • Monitor the reaction for completion.

    • Upon completion, perform an appropriate work-up to isolate the crude product.

  • Synthesis of Deutetrabenazine:

    • React the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.

    • Heat the reaction mixture and monitor for completion.

    • After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.

  • Purification:

    • Recrystallize the crude product from methanol to obtain pure deutetrabenazine.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

Protocol 2: Bioanalytical Method for a Deuterated Drug in Plasma using LC-MS/MS

Objective: To develop and validate a method for the quantitative analysis of a deuterated drug and its non-deuterated counterpart in plasma.

Materials:

  • Human plasma

  • Deuterated drug (analyte)

  • Non-deuterated drug (internal standard, or vice versa)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA, ICH M10) for selectivity, accuracy, precision, linearity, recovery, and stability.

Protocol 3: Quantitative NMR (qNMR) for Isotopic Purity Determination

Objective: To determine the isotopic purity of a deuterium-labeled compound.

Materials:

  • Deuterated compound

  • Non-deuterated reference standard

  • Appropriate deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR)

  • Certified internal standard of known concentration

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the deuterated compound and the internal standard into an NMR tube.

    • Add a precise volume of the chosen solvent to dissolve the sample completely.

  • Data Acquisition (¹H NMR):

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) and a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phasing, baseline correction).

    • Integrate the signals corresponding to the residual protons in the deuterated compound and the signals of the internal standard.

    • Calculate the concentration of the deuterated compound and its isotopic purity based on the integral ratios and the known concentration of the internal standard.

  • ²H NMR (for highly deuterated compounds):

    • For compounds with very high deuterium enrichment (>98%), ²H NMR can be used for more accurate quantification of deuterium content.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of deuterium-labeled compounds in pharmacology.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (B1211576) Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Degradation Degradation by MAO Dopamine->Degradation Vesicle Synaptic Vesicle Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis VMAT2->Vesicle Packaging VMAT2->Degradation Prevents Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Signal Signal Transduction Dopamine_Receptor->Signal Deutetrabenazine Deutetrabenazine (Active Metabolites) Deutetrabenazine->VMAT2 Inhibition

Caption: Mechanism of action of Deutetrabenazine, which inhibits the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of dopamine from presynaptic vesicles.

TYK2_Signaling Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: TYK2 signaling pathway and the mechanism of action of Deucravacitinib, an allosteric inhibitor of TYK2 that modulates inflammatory cytokine signaling.

Bioanalytical_Workflow Start Biological Sample Collection (e.g., Plasma) Spike Spike with Deuterated Internal Standard Start->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Result Pharmacokinetic Analysis Data_Processing->Result

Caption: A generalized workflow for a pharmacokinetic study using a deuterium-labeled internal standard for bioanalysis.

Conclusion

Deuterium-labeled compounds have transitioned from niche research tools to integral components of modern drug discovery and development. Their application in metabolic studies provides unparalleled insights into the fate of xenobiotics, while their use as internal standards ensures the accuracy and reliability of bioanalytical data. Most significantly, the "deuterium switch" has proven to be a successful strategy for creating novel drugs with enhanced pharmacokinetic profiles, leading to improved safety, efficacy, and patient compliance. As synthetic methodologies become more sophisticated and our understanding of the kinetic isotope effect deepens, the strategic application of deuterium labeling will undoubtedly continue to drive innovation in pharmacology, offering new avenues for the development of superior therapeutics.

References

Azithromycin-d5 for In-Vitro and In-Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is a widely prescribed therapeutic agent for various bacterial infections. Its deuterated analog, Azithromycin-d5, in which five hydrogen atoms have been replaced by deuterium, serves a critical role in the analytical quantification of azithromycin in biological matrices. While the primary application of this compound is as an internal standard in mass spectrometry-based assays, the principles of its use are deeply intertwined with the in-vitro and in-vivo evaluation of the parent compound, Azithromycin. This technical guide provides an in-depth overview of the experimental protocols and data relevant to the study of Azithromycin, with a focus on the integral role of this compound in ensuring accurate quantification.

Physicochemical Properties

PropertyAzithromycinThis compound
Molecular Formula C₃₈H₇₂N₂O₁₂C₃₈H₆₇D₅N₂O₁₂
Molecular Weight 748.98 g/mol 754.03 g/mol
Appearance White Crystalline PowderNot explicitly stated, likely similar to Azithromycin
Primary Application Antibacterial drugInternal standard for quantitative analysis

Mechanism of Action

Azithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[1][2][3][4] Nucleic acid synthesis is not affected.[1] The high tissue and intracellular concentrations of azithromycin are key to its clinical efficacy.[5][6][7]

Beyond its antibacterial properties, azithromycin is also recognized for its immunomodulatory and anti-inflammatory effects.[1][3] These effects are mediated through the modulation of several key signaling pathways, including NF-κB, mTOR, and STAT1.[8] By inhibiting the activation of NF-κB, azithromycin can reduce the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[8][1][3]

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

In-Vitro Studies

In-vitro studies are fundamental for determining the antimicrobial activity of new compounds and for elucidating their mechanisms of action. For Azithromycin, these studies typically involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Key In-Vitro Data for Azithromycin
Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Campylobacter spp.0.125[9]
Chlamydia pneumoniae0.125[10]
Enterotoxigenic Escherichia coli2[9]
Haemophilus influenzae0.5[11]
Salmonella typhi1[9]
Shigella spp.1[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines a standard procedure for determining the MIC of Azithromycin.

  • Preparation of Azithromycin Stock Solution:

    • Dissolve a known weight of Azithromycin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Azithromycin.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of Azithromycin that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Azithromycin Stock Solution Dilutions Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Plate with Bacteria Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Experimental workflow for MIC determination.

In-Vivo Studies

In-vivo studies are crucial for evaluating the pharmacokinetic profile and therapeutic efficacy of a drug in a living organism. Various animal models are used to study Azithromycin's effectiveness against different types of infections.[4][12][13]

Key Pharmacokinetic Parameters of Azithromycin in Humans
ParameterValueReference
Bioavailability (oral) ~37%[6][7]
Peak Plasma Concentration (Cmax) (500 mg single dose) 0.37 mg/L[14]
Time to Peak Concentration (Tmax) (500 mg single dose) 2.5 - 3 h[14]
Plasma Half-life (t½) 2.2 - 35.8 h (polyphasic)[14]
Tissue Concentrations Up to 100-fold higher than serum[6]
Experimental Protocol: Murine Lung Infection Model

This protocol describes a common in-vivo model to assess the efficacy of Azithromycin.

  • Animal Model:

    • Use specific pathogen-free mice (e.g., BALB/c).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Culture a virulent strain of a respiratory pathogen (e.g., Streptococcus pneumoniae).

    • Anesthetize the mice and intranasally inoculate them with a specific concentration of the bacteria to induce a lung infection.

  • Treatment:

    • Prepare a formulation of Azithromycin for oral or parenteral administration.

    • Administer the drug to the treatment group at a predetermined dose and schedule. A control group should receive the vehicle only.

  • Efficacy Assessment:

    • Monitor the survival of the animals over a set period (e.g., 14 days).

    • At specific time points, euthanize subgroups of mice and collect lung tissue.

    • Homogenize the lung tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival rates between the treated and control groups using Kaplan-Meier analysis.

    • Compare the bacterial loads in the lungs of the treated and control groups to determine the reduction in infection.

The Role of this compound in Quantitative Analysis

This compound is indispensable for the accurate quantification of Azithromycin in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to Azithromycin, but its increased mass allows it to be distinguished by the mass spectrometer.

Experimental Protocol: LC-MS/MS Quantification of Azithromycin in Human Plasma
  • Sample Preparation:

    • To a known volume of human plasma, add a fixed amount of this compound internal standard stock solution.[16]

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant, containing Azithromycin and this compound, is then further processed, for example, by solid-phase extraction.[16]

  • LC Separation:

    • Inject the prepared sample onto a suitable HPLC column (e.g., C18).[15]

    • Use a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to separate Azithromycin and this compound from other plasma components.[15][16]

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Azithromycin (e.g., m/z 749.5 → 591.4) and this compound (e.g., m/z 754.5 → 596.4).[16][17]

  • Quantification:

    • Construct a calibration curve by analyzing samples with known concentrations of Azithromycin and a fixed concentration of this compound.

    • The concentration of Azithromycin in the unknown samples is determined by comparing the peak area ratio of Azithromycin to this compound against the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample (+ this compound IS) Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification) MS_MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of Azithromycin.

Conclusion

Azithromycin remains a cornerstone of antibacterial therapy, and ongoing research continues to unveil its complex mechanisms of action and immunomodulatory properties. While this compound is not typically investigated as a therapeutic agent itself, its role as an internal standard is paramount for the accurate and reliable quantification of Azithromycin in preclinical and clinical studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists engaged in the study of Azithromycin, underscoring the critical contribution of its deuterated analog to the robustness of pharmacokinetic and bioanalytical data.

References

Azithromycin-d5 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for professionals utilizing Azithromycin-d5 in their research. This compound is the deuterium-labeled version of Azithromycin, a macrolide antibiotic. Its primary application in research is as an internal standard for the quantitative analysis of Azithromycin in biological samples using mass spectrometry, particularly in pharmacokinetic studies. This guide provides detailed information on suppliers, purchasing, experimental protocols, and the molecular pathways influenced by Azithromycin.

Supplier and Purchasing Information

A variety of chemical suppliers provide this compound for research and development purposes. The following table summarizes key purchasing information to facilitate comparison. Prices are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesMolecular FormulaMolecular WeightStorage
MedchemExpress HY-17506-d5>98% (by NMR for non-labeled)1 mg, 5 mg, 10 mgC₃₈H₆₇D₅N₂O₁₂754.02-20°C (3 years)
Simson Pharma Limited InquireHigh PurityCustom SynthesisC₃₈H₆₇D₅N₂O₁₂754.03Inquire
LGC Standards TRC-A927004>95% (by HPLC)0.5 mg, 1 mg, 10 mgC₃₈H₆₇D₅N₂O₁₂754.02-20°C
Pharmaffiliates PA STI 009762High PurityInquireC₃₈H₆₇D₅N₂O₁₂754.032-8°C (Refrigerator)
CymitQuimica InquireInquireInquireC₃₈H₆₇D₅N₂O₁₂InquireInquire

Experimental Protocols

This compound is a critical component in bioanalytical assays. Below is a detailed protocol for the quantification of Azithromycin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where this compound serves as an internal standard.

Quantification of Azithromycin in Human Plasma via LC-MS/MS

This method is designed for high-throughput analysis and is sensitive enough for pharmacokinetic studies.

1. Materials and Reagents:

  • Azithromycin reference standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Blank human plasma

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)

2. Preparation of Solutions:

  • Stock Solutions (2 mg/mL): Prepare individual stock solutions of Azithromycin and this compound by dissolving the appropriate amount in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Azithromycin stock solution with methanol to final concentrations ranging from 0.5 to 2,000 ng/mL in blank human plasma.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation:

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Perform a solid-phase extraction to clean up the sample.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: ACE C18 (2.1 × 100 mm, 1.7 µm) with a C18 guard column

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Azithromycin: m/z 749.50 → 591.45

    • This compound: m/z 754.50 → 596.45

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Azithromycin in the unknown samples by interpolation from the calibration curve.

Signaling Pathways and Experimental Workflows

Beyond its antibacterial properties, Azithromycin exhibits immunomodulatory effects by influencing key signaling pathways.

Experimental Workflow for Investigating Azithromycin's Immunomodulatory Effects

The following diagram outlines a typical workflow for studying how Azithromycin affects inflammatory signaling in macrophages.

G cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Assessment cell_culture 1. Culture Macrophages (e.g., J774) treatment 2. Treat with Azithromycin and/or stimulate with LPS/IFN-γ cell_culture->treatment protein_analysis 3. Protein Extraction & Western Blot (p-STAT1, IκBα, p65) treatment->protein_analysis translocation_assay 4. Nuclear Translocation Assay (p65) treatment->translocation_assay gene_expression 5. qRT-PCR for Cytokine mRNA (TNF-α, IL-6) treatment->gene_expression data_analysis 6. Data Quantification and Statistical Analysis protein_analysis->data_analysis translocation_assay->data_analysis gene_expression->data_analysis

Caption: Workflow for studying Azithromycin's impact on macrophage signaling.

Azithromycin's Inhibition of NF-κB and STAT1 Signaling Pathways

Azithromycin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and STAT1 signaling pathways. It can prevent the nuclear translocation of the p65 subunit of NF-κB and decrease the phosphorylation of STAT1.

The Pivotal Role of Azithromycin-d5 in Advancing Antibiotic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Azithromycin-d5, a deuterated analog of the widely-used macrolide antibiotic, azithromycin (B1666446). While its primary application lies as an internal standard in pharmacokinetic and bioequivalence studies, the utility of isotopically labeled compounds like this compound extends into crucial areas of antibiotic research, including metabolism, drug-target interactions, and the growing challenge of antimicrobial resistance. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams to empower researchers in their scientific endeavors.

The Foundation: this compound as an Internal Standard

In the realm of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for accurate and precise measurement of an analyte in a complex matrix, such as human plasma.[1][2] this compound, with its five deuterium (B1214612) atoms, is an ideal internal standard for azithromycin quantification for several key reasons:

  • Chemical and Physical Similarity: It is chemically identical to azithromycin, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

  • Mass Spectrometric Distinction: The mass difference of five Daltons allows for its distinct detection from the unlabeled azithromycin by the mass spectrometer, preventing signal interference.

  • Minimizing Experimental Variability: It compensates for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.

The use of this compound is a cornerstone of numerous clinical pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of azithromycin in the human body.[2][3]

Quantitative Data for Azithromycin Analysis using this compound

The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard for the determination of azithromycin in human plasma.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Azithromycin749.50591.45
This compound754.50596.45

Source:[1][2]

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity Range0.5 - 2,000 ng/mL
Extraction RecoveryApproximately 90%
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Source:[1][2][4]

Experimental Protocols: A Step-by-Step Guide

The following sections provide a detailed methodology for the quantification of azithromycin in human plasma using this compound as an internal standard, based on established protocols.[1][2]

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of azithromycin and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of azithromycin by serially diluting the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the azithromycin working standard solutions and the this compound working solution into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of the this compound internal standard working solution.

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent like methanol.

  • Solid-Phase Extraction: Load the supernatant onto an SPE cartridge (e.g., Oasis HLB).

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and the internal standard from the cartridge with an appropriate solvent (e.g., methanol).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[1][2]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecules of azithromycin and this compound.

  • Mass Spectrometry Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (as listed in Table 1).

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation Elute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Workflow for Azithromycin Quantification using this compound.

Broader Roles of this compound in Antibiotic Research

The utility of stable isotope-labeled compounds like this compound extends far beyond their role as internal standards. These tools are instrumental in elucidating fundamental aspects of antibiotic action and resistance.

Elucidating Drug Metabolism and Pharmacokinetics (ADME)

Stable isotope labeling is a powerful technique for tracking the metabolic fate of a drug within an organism.[5][6] By administering a deuterated version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds. This allows for:

  • Metabolite Identification: The mass shift introduced by the deuterium label helps in identifying novel metabolites.

  • Pharmacokinetic Profiling: It enables precise measurement of the drug and its metabolites over time, providing a detailed understanding of its absorption, distribution, metabolism, and excretion.[5]

  • Bioavailability Studies: Co-administration of a labeled intravenous dose and an unlabeled oral dose allows for the accurate determination of absolute bioavailability.

ADME_Pathway Drug Labeled Azithromycin (this compound) Absorption Absorption Drug->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolites Labeled Metabolites Metabolism->Metabolites Metabolites->Excretion

Caption: Conceptual Pathway of Labeled Drug in ADME Studies.

Investigating Antimicrobial Resistance Mechanisms

The emergence of antimicrobial resistance is a critical global health threat. Stable isotope labeling can be a valuable tool in understanding and combating this challenge. A novel approach utilizes stable isotope labeling by amino acids in cell culture (SILAC) coupled with MALDI-TOF mass spectrometry to rapidly detect antibiotic resistance.[7][8] This method relies on monitoring the incorporation of labeled amino acids into bacterial proteins as a measure of metabolic activity and growth.

In the context of azithromycin, this technique could be adapted to:

  • Rapid Susceptibility Testing: Differentiate between azithromycin-susceptible and -resistant bacterial strains by observing the incorporation of labeled amino acids in the presence of the antibiotic.[7]

  • Understanding Resistance Mechanisms: By analyzing the proteomic changes in resistant bacteria upon exposure to azithromycin, researchers can gain insights into the mechanisms of resistance, such as efflux pump overexpression or ribosomal alterations.

Resistance_Detection_Workflow Bacteria Bacterial Isolate Culture1 Culture with Normal Amino Acids Bacteria->Culture1 Culture2 Culture with Labeled Amino Acids Bacteria->Culture2 Culture3 Culture with Labeled Amino Acids + Azithromycin Bacteria->Culture3 MALDI MALDI-TOF MS Analysis Culture1->MALDI Culture2->MALDI Culture3->MALDI Spectra Compare Mass Spectra MALDI->Spectra Result Determine Susceptibility/ Resistance Spectra->Result

Caption: Workflow for Stable Isotope-Based Antibiotic Resistance Testing.

Probing Drug-Target Interactions

Understanding how an antibiotic interacts with its molecular target is fundamental to drug development. Site-specific isotopic labeling of antibiotics allows for the use of biophysical techniques like NMR and IR spectroscopy to probe these interactions in detail.[1] While direct studies using this compound for this purpose are not yet widely published, the principles are applicable. By strategically placing isotopic labels on the azithromycin molecule, researchers could:

  • Monitor Binding Events: Observe changes in the spectral properties of the labeled antibiotic upon binding to its ribosomal target.

  • Characterize Conformational Changes: Investigate how the binding of azithromycin induces conformational changes in the ribosome.

  • Study Enzyme Inhibition: For antibiotics that inhibit enzymes, kinetic isotope effects can be measured to elucidate the mechanism of inhibition.

Conclusion

This compound is a vital tool in the arsenal (B13267) of researchers and scientists in the field of antibiotic research. Its primary and most established role as an internal standard in LC-MS/MS has enabled the accurate and reliable quantification of azithromycin in numerous pharmacokinetic and clinical studies, providing the foundation for its safe and effective use. Beyond this, the principles of stable isotope labeling, embodied by this compound, offer powerful avenues for investigating the intricate details of drug metabolism, the pressing challenge of antimicrobial resistance, and the fundamental mechanisms of drug-target interactions. As analytical technologies continue to advance, the applications of isotopically labeled antibiotics like this compound are poised to expand, further illuminating the path toward the development of new and improved antimicrobial therapies.

References

Methodological & Application

Application Note and Protocol for the Quantification of Azithromycin in Human Plasma using Azithromycin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for Azithromycin quantification due to its high sensitivity, specificity, and throughput.[1][4]

This application note provides a detailed protocol for the determination of Azithromycin in human plasma using a stable isotope-labeled internal standard, Azithromycin-d5, by LC-MS/MS. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Principle

This method involves the extraction of Azithromycin and the internal standard (this compound) from human plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of Azithromycin to this compound against a calibration curve prepared in a surrogate matrix (e.g., blank human plasma). The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

Materials and Reagents

  • Analytes and Internal Standard:

    • Azithromycin (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Water (deionized, 18.2 MΩ·cm)

    • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Azithromycin and this compound reference standards.

    • Dissolve each in a separate 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C. Stored at -80°C, the stock solution is stable for 6 months, and at -20°C, it is stable for 1 month.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Azithromycin stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Solid-phase extraction is a common and effective method for extracting Azithromycin from plasma.

  • Sample Spiking:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL this compound).

    • For calibration standards and QCs, add the appropriate concentration of Azithromycin working standard. For blank and unknown samples, add an equivalent volume of the dilution solvent.

  • Pre-treatment:

    • Add 600 µL of 60 mM sodium bicarbonate (pH 11) to each sample.

    • Vortex for 30 seconds.

  • Solid-Phase Extraction:

    • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 10% methanol.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analytes with two aliquots of 25 µL of methanol containing 0.5% formic acid.

  • Reconstitution:

    • To the eluate, add 150 µL of water to bring the final volume to 200 µL.

    • Mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

The following are typical starting conditions and may require optimization for specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol:Acetonitrile (1:1, v/v)
Flow Rate 0.25 mL/min
Gradient Start with 35% B, increase to 75% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.
Injection Volume 1-5 µL
Column Temperature 40°C
Autosampler Temperature 10°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Azithromycin: m/z 749.5 → 591.5this compound: m/z 754.5 → 596.5
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation: Method Performance Characteristics

The following table summarizes typical method validation parameters for the quantification of Azithromycin using an this compound internal standard.

Parameter Typical Value Reference
Linearity Range 0.5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery ~90%

Mandatory Visualization

experimental_workflow cluster_spe SPE Steps cluster_lcms LC-MS/MS System start Start: Plasma Sample spike_is Spike with This compound IS start->spike_is prep Sample Preparation pretreat Pre-treatment (add Sodium Bicarbonate) spike_is->pretreat load Load Sample pretreat->load spe Solid-Phase Extraction (SPE) condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, 10% Methanol) load->wash elute Elute Analytes (Methanol with 0.5% Formic Acid) wash->elute reconstitute Reconstitute Eluate elute->reconstitute chromatography Chromatographic Separation (C18 Column) reconstitute->chromatography lcms LC-MS/MS Analysis detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) detection->quantification data_analysis Data Analysis end End: Concentration Result quantification->end

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azithromycin (B1666446) in human plasma. The described protocol utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Azithromycin concentrations. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Azithromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure optimal dosing and efficacy. LC-MS/MS has become the preferred method for the bioanalysis of drug molecules like Azithromycin due to its high sensitivity, specificity, and throughput.[1][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Azithromycin in human plasma.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (100 µL) is_add Add Internal Standard (Azithromycin-d5) plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe elute Elute with Methanol (B129727) spe->elute evap Evaporate and Reconstitute elute->evap inject Inject into LC-MS/MS evap->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Azithromycin calibrate->quantify

Caption: Experimental workflow for Azithromycin quantification.

Materials and Methods

Reagents and Materials
  • Azithromycin reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • A liquid chromatography system capable of binary gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

  • Vortex the sample for 30 seconds.

  • Perform a solid-phase extraction (SPE). Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Load the plasma sample onto the conditioned cartridge.[1]

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
ColumnC18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BMethanol:Acetonitrile (1:1, v/v) with 0.1% Formic acid
Flow Rate0.25 mL/min
Column Temperature40°C
Injection Volume2 µL
Run TimeApproximately 4.5 minutes

Note: The mobile phase composition and gradient may need to be optimized for your specific LC system and column.

Mass Spectrometry
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionAzithromycin: m/z 749.50 -> 591.45
This compound: m/z 754.50 -> 596.45
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Source Temperature150°C
Desolvation Temp.500°C

Results and Discussion

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 0.5 to 2,000 ng/mL for Azithromycin in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

  • Sensitivity: The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.

  • Recovery: The extraction recovery of Azithromycin from human plasma was determined to be approximately 90%.

  • Matrix Effect: No significant matrix effect was observed.

Quantitative Data Summary
ParameterResult
Linearity Range0.5 - 2,000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification0.5 ng/mL
Accuracy85% - 115%
Precision (%CV)< 15%
Extraction Recovery~90%

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Azithromycin in human plasma. The simple sample preparation and rapid analysis time make it suitable for a wide range of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The method has been validated and demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision.

References

Application Notes and Protocols for Sample Preparation of Azithromycin using Azithromycin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of azithromycin (B1666446) in biological matrices for quantitative analysis, utilizing Azithromycin-d5 as an internal standard. The methodologies outlined are primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive analytical technique for this purpose.

Introduction

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] Accurate quantification of azithromycin in biological samples is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.

This document details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each method offers distinct advantages and is suited for different sample types and analytical requirements.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for azithromycin quantification using an internal standard.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterMethod 1 (SPE)Method 2 (LLE)Method 3 (PP)
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard This compoundRoxithromycinErythromycin
Linearity Range 0.5 - 2,000 ng/mL[1][4]1 - 1000 ng/mL[5]4.69 - 600 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1 ng/mL[5]4.69 ng/mL[6]
Extraction Recovery ~90% for Azithromycin[1][4]Not explicitly stated94.13% - 97.04%[6]
Matrix Effect Not explicitly statedNot explicitly stated92.50% - 107.87%[6]
Intra-day Precision (%RSD) < 15%[5]< 15%[5]< 10%[6]
Inter-day Precision (%RSD) < 15%[5]< 15%[5]< 10%[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin in Human Plasma

This protocol is based on a high-throughput LC-MS/MS method for the determination of azithromycin in human plasma.[1][4]

Materials:

  • Azithromycin reference standard

  • This compound internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (ACS grade)

  • Sodium bicarbonate

  • Ultrapure water

  • Blank human plasma

  • SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)

Equipment:

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Standard and IS Solutions:

    • Prepare a stock solution of Azithromycin in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with methanol.

    • Prepare a working solution of this compound in methanol (e.g., 1 µg/mL).

  • Sample Pre-treatment:

    • To 100 µL of human plasma sample, calibration standard, or quality control sample in a polypropylene (B1209903) tube, add 10 µL of the this compound working solution.

    • Add 600 µL of 60 mM sodium bicarbonate (pH 11).

    • Vortex for 30 seconds.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 10% methanol in water.[7]

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analytes with 1 mL of methanol.

  • Eluate Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: ACE C18 column (2.1 × 100 mm, 1.7 µm)[1][4]

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol:acetonitrile (1:1, v/v)[1][4]

  • Flow Rate: 0.25 mL/min[1][4]

  • Injection Volume: 10 µL

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45[1][4]

    • This compound: m/z 754.50 > 596.45[1]

SPE_Workflow plasma Plasma Sample (100 µL) is_add Add this compound IS (10 µL) plasma->is_add buffer_add Add Sodium Bicarbonate (600 µL) is_add->buffer_add vortex1 Vortex buffer_add->vortex1 spe_load Load Sample vortex1->spe_load spe_condition Condition SPE Cartridge (Methanol, Water) spe_condition->spe_load spe_wash1 Wash (Water) spe_load->spe_wash1 spe_wash2 Wash (10% Methanol) spe_wash1->spe_wash2 spe_elute Elute (Methanol) spe_wash2->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow
Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin in Human Plasma

This protocol is a representative LLE method for the extraction of azithromycin from plasma.

Materials:

  • Azithromycin reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Ammonium (B1175870) hydroxide

  • Ultrapure water

  • Blank human plasma

Equipment:

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Standard and IS Solutions: As described in Protocol 1.

  • Sample Pre-treatment:

    • To 200 µL of human plasma sample, calibration standard, or quality control sample in a polypropylene tube, add 25 µL of the this compound working solution.

    • Add 200 µL of 5% ammonium hydroxide.[8]

    • Vortex for 1 minute.

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of methyl tert-butyl ether:hexane (50:50, v/v).[9]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Organic Phase Processing:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.[8]

    • Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma Plasma Sample (200 µL) is_add Add this compound IS (25 µL) plasma->is_add base_add Add 5% Ammonium Hydroxide (200 µL) is_add->base_add vortex1 Vortex base_add->vortex1 extraction Add MTBE:Hexane (1.5 mL) Vortex & Centrifuge vortex1->extraction transfer Transfer Organic Layer extraction->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow
Protocol 3: Protein Precipitation (PP) for Azithromycin in Human Plasma

This protocol describes a simple protein precipitation method for sample cleanup.

Materials:

  • Azithromycin reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Blank human plasma

Equipment:

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Standard and IS Solutions: As described in Protocol 1.

  • Protein Precipitation:

    • To 100 µL of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Collection:

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

PP_Workflow plasma Plasma Sample (100 µL) is_add Add this compound IS (20 µL) plasma->is_add precipitate Add Acetonitrile (300 µL) Vortex & Centrifuge is_add->precipitate transfer Transfer Supernatant precipitate->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation (PP) Workflow

Discussion

The choice of sample preparation technique depends on several factors, including the complexity of the matrix, the required sensitivity of the assay, and the desired sample throughput.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, minimizing matrix effects and leading to high sensitivity.[1][10] It is often considered the gold standard for bioanalytical sample preparation but can be more time-consuming and costly than other methods.

  • Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup and can provide good recovery and selectivity. The choice of extraction solvent is critical for optimizing the recovery of the analyte while minimizing the extraction of interfering substances.

  • Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput analysis.[6] However, it is the least selective method and may result in significant matrix effects, potentially impacting the accuracy and precision of the assay if not carefully validated.

For all methods, the use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any variability during the sample preparation and analysis process. Validation of the chosen method according to regulatory guidelines is essential to ensure reliable and accurate results.

References

Application Notes and Protocols: Azithromycin-d5 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azithromycin-d5 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of azithromycin (B1666446). The following sections detail the rationale for its use, experimental procedures, and data analysis considerations.

This compound, a deuterated analog of azithromycin, is the preferred internal standard for quantitative analysis in biological matrices. Its physicochemical properties are nearly identical to azithromycin, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by mass spectrometry, enabling accurate quantification of the parent drug.

Pharmacokinetic Profile of Azithromycin

Azithromycin exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution, leading to significantly higher concentrations in tissues than in plasma.[1][2][3][4] Following oral administration, azithromycin is rapidly absorbed, with peak plasma concentrations (Tmax) achieved within 2 to 3 hours.[5] The bioavailability of an oral dose is approximately 37%.[1][4] The drug displays a long terminal elimination half-life, averaging around 68 hours, which is attributed to its slow release from tissues.[2][5]

Table 1: Summary of Azithromycin Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Bioavailability (F)~37%[1][4]
Time to Peak Concentration (Tmax)2 - 3 hours[5]
Peak Plasma Concentration (Cmax)0.4 mg/L (after a single 500 mg oral dose)[1]
Terminal Half-life (t1/2)~68 hours[2]
Protein Binding7% to 51% (concentration-dependent)[2]

Bioequivalence Study Design Considerations

Bioequivalence studies for azithromycin formulations are crucial for the approval of generic versions. These studies are typically designed as randomized, single-dose, two-period, two-sequence crossover studies in healthy adult subjects.[6][7][8]

Table 2: Key Design Parameters for Azithromycin Bioequivalence Studies

ParameterRecommendationRationale/Reference
Study Design Randomized, two-period, crossoverTo minimize inter-subject variability.[5][7]
Subjects Healthy adult volunteersTo reduce confounding factors from disease states.[5]
Dosage Single oral dose (e.g., 500 mg or 600 mg)Reflects clinical usage and allows for clear PK profiling.[5][6]
Administration Fasting stateAs azithromycin can be taken with or without food, fasting is a standard condition.[5][6]
Washout Period At least 21 daysSufficient to prevent carry-over effects due to the long half-life of azithromycin.[5][9]
Blood Sampling Frequent sampling up to 72 hours post-doseTo accurately characterize Cmax and the absorption/elimination phases.[5][7]
Analyte Azithromycin (parent drug)The parent compound is the primary indicator of bioavailability.[5]
Internal Standard This compoundFor accurate quantification using LC-MS/MS.[9][10][11]
Acceptance Criteria 90% Confidence Intervals for the geometric mean ratios of Cmax and AUC within 80-125%Standard regulatory requirement for bioequivalence.[12][13][14]

Experimental Protocols

Protocol 1: Quantification of Azithromycin in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of azithromycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.[10][11][15]

1. Materials and Reagents:

  • Azithromycin reference standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and formic acid

  • Ultrapure water

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of azithromycin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the azithromycin stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, add 10 µL of the this compound working solution and vortex.

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute azithromycin and this compound with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

Table 3: LC-MS/MS Parameters for Azithromycin Quantification

ParameterConditionReference
LC System High-Performance Liquid Chromatography (HPLC) system[10][11]
Column C18 reverse-phase column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm)[10][11]
Mobile Phase A: 0.1% Formic acid in waterB: Methanol:Acetonitrile (1:1, v/v)[10][11]
Flow Rate 0.25 mL/min[10][11]
Injection Volume 5 µL[9]
MS System Triple quadrupole mass spectrometer[10][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[10][11]
MRM Transitions Azithromycin: m/z 749.50 > 591.45this compound: m/z 754.50 > 596.45[10][11][15]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of azithromycin to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression model (e.g., 1/x²) to fit the data.

  • Determine the concentration of azithromycin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data peak Peak Integration data->peak ratio Peak Area Ratio (Analyte/IS) peak->ratio cal_curve Calibration Curve ratio->cal_curve quant Quantification cal_curve->quant

Caption: Experimental workflow for the quantification of azithromycin in plasma.

bioequivalence_study_logic cluster_study_design Bioequivalence Study Design cluster_pk_analysis Pharmacokinetic Analysis cluster_statistical_analysis Statistical Analysis subjects Healthy Volunteers random Randomization subjects->random period1 Period 1: Administer Test or Reference Drug random->period1 washout Washout Period (≥21 days) period1->washout sampling Blood Sampling (0-72h) period1->sampling period2 Period 2: Administer Crossover Drug washout->period2 period2->sampling quantification Plasma Concentration Quantification (using this compound) sampling->quantification pk_params Calculate PK Parameters (Cmax, AUC) quantification->pk_params stat_model ANOVA on log-transformed data pk_params->stat_model ci Calculate 90% Confidence Intervals for Geometric Mean Ratios stat_model->ci conclusion Bioequivalence Conclusion (80-125% acceptance range) ci->conclusion

Caption: Logical flow of a typical azithromycin bioequivalence study.

References

Application Note: Quantification of Azithromycin in Human Plasma using Azithromycin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria. Accurate quantification of azithromycin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azithromycin in human plasma, utilizing its deuterated analog, azithromycin-d5, as an internal standard to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for azithromycin quantification.

Table 1: Linearity and Recovery

AnalyteLinearity Range (ng/mL)Recovery (%)
Azithromycin0.5 - 2000[1][2]~90[1][2][3]
Azithromycin (alternative method)2 - 1000[4]98.6 - 102[4]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Azithromycin749.50[1]591.45[1]Positive Electrospray (ESI+)[1]
This compound754.50[1]596.45[1]Positive Electrospray (ESI+)[1]
Azithromycin (alternative)749.6[4][5]591.6[4][5]Positive Electrospray (ESI+)[5]
This compound (alternative)754.6[4][5]596.6[4][5]Positive Electrospray (ESI+)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of azithromycin in human plasma.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare a stock solution of azithromycin at a concentration of 2 mg/mL by dissolving 4.0 mg of azithromycin in 2 mL of methanol (B129727).[1] Similarly, prepare a stock solution of this compound (internal standard, IS) at 1 mg/mL by dissolving 1 mg of this compound in 1 mL of methanol.[1]

  • Working Standard Solutions: Further dilute the azithromycin stock solution with methanol to prepare a series of working standard solutions for calibration curves and quality control samples.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare a working IS solution of 1 µg/mL.[1]

  • Calibration Standards and QC Samples: Prepare calibration standards ranging from 0.5 to 2000 ng/mL by spiking 10 µL of the appropriate working standard solution into 90 µL of blank human plasma.[1] Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]

Sample Preparation from Human Plasma (Solid-Phase Extraction)
  • To 100 µL of human plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (this compound, 1 µg/mL).[1]

  • Add 600 µL of 60 mM sodium bicarbonate (pH 11) to the sample and vortex for 30 seconds.[1]

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Load the entire sample mixture onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol.[1]

  • Elute the analytes with 2 mL of methanol into a clean glass tube.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at 37°C.[1]

  • Reconstitute the dried residue with 200 µL of a solution containing 0.1% aqueous formic acid and a methanol/acetonitrile mixture (65:35, v/v).[1]

  • Vortex the reconstituted sample for 30 seconds and centrifuge at 2,054 x g for 5 minutes.[1]

  • Transfer 165 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) with a C18 guard column.[1][2]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).[1]

    • Flow Rate: 0.25 mL/min.[1][2]

    • Gradient: Start with 35% B, increase to 75% B over 3.0 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.[1]

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Positive electrospray ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Azithromycin: m/z 749.50 → 591.45.[1][2]

      • This compound: m/z 754.50 → 596.45.[1][2]

    • Desolvation Line Temperature: 250°C.[1][6]

    • Heat Block Temperature: 400°C.[1][6]

    • Nebulizer Gas Flow: 2.0 L/min.[1]

    • Drying Gas Flow: 10 L/min.[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is add_bicarb Add 600 µL Sodium Bicarbonate add_is->add_bicarb vortex1 Vortex 30s add_bicarb->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with 2 mL Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 200 µL Solution dry->reconstitute vortex_centrifuge Vortex & Centrifuge reconstitute->vortex_centrifuge transfer Transfer Supernatant to Vial vortex_centrifuge->transfer injection Inject 2 µL into LC-MS/MS transfer->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Azithromycin Quantification in Human Plasma.

LC-MS/MS System Logic

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler column C18 Column autosampler->column pump HPLC Pump mobile_phase Mobile Phase (A+B) pump->mobile_phase ion_source ESI+ Source column->ion_source mobile_phase->column quad1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->quad1 collision_cell Collision Cell (Q2) Fragmentation quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: Logical Flow of the LC-MS/MS System for Analysis.

References

Application Note: Simultaneous Determination of Azithromycin and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of azithromycin (B1666446) and its two major metabolites, N-desmethyl-azithromycin and descladinose-azithromycin, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol utilizes a simple solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed based on a compilation of published analytical procedures and provides the necessary performance characteristics for reliable bioanalysis.

Introduction

Azithromycin is a widely prescribed macrolide antibiotic with a broad spectrum of activity. It undergoes hepatic metabolism to form several metabolites, with N-desmethyl-azithromycin and descladinose-azithromycin being two of the most significant. The simultaneous determination of the parent drug and its metabolites is crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure these compounds in human plasma.

Experimental

Materials and Reagents
  • Azithromycin, N-desmethyl-azithromycin, descladinose-azithromycin, and Azithromycin-d5 (internal standard) reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock solutions of azithromycin, N-desmethyl-azithromycin, descladinose-azithromycin, and the internal standard (IS), this compound, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.

Sample Preparation Protocol
  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).

  • Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowInstrument dependent
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azithromycin749.5591.535
N-desmethyl-azithromycin735.5577.535
Descladinose-azithromycin591.4433.430
This compound (IS)754.5596.535

Method Validation Summary

The following tables summarize the typical performance characteristics of this method, compiled from various sources.

Table 1: Calibration Curve and Linearity
AnalyteRange (ng/mL)
Azithromycin1 - 1000> 0.995
N-desmethyl-azithromycin1 - 500> 0.99
Descladinose-azithromycin1 - 500> 0.99
Table 2: Accuracy and Precision (Intra-day and Inter-day)
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
AzithromycinLow< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110
N-desmethyl-azithromycinLow< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115
Descladinose-azithromycinLow< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Azithromycin> 85< 15
N-desmethyl-azithromycin> 80< 20
Descladinose-azithromycin> 80< 20

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (0.1% Formic Acid) is_addition->precipitation spe_loading Load Sample onto SPE precipitation->spe_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_wash Wash SPE (Water) spe_loading->spe_wash spe_elution Elute Analytes (Methanol) spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase A evaporation->reconstitution injection Inject 5 µL reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Acquisition and Quantification ms->data_analysis

Fig. 1: Experimental workflow for sample preparation and analysis.

metabolic_pathway AZI Azithromycin (C38H72N2O12) ND_AZI N-desmethyl-azithromycin (C37H70N2O12) AZI->ND_AZI N-demethylation (Hepatic Metabolism) DESC_AZI Descladinose-azithromycin (C30H58N2O9) AZI->DESC_AZI Hydrolysis of Cladinose Sugar (Hepatic Metabolism)

Fig. 2: Metabolic pathway of Azithromycin.

Solid-Phase Extraction Protocol for Enhanced Analysis of Azithromycin and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the solid-phase extraction (SPE) of Azithromycin (B1666446) and its internal standard, Azithromycin-d5, from human plasma. This method is optimized for high-throughput analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring sensitive, specific, and rapid quantification crucial for clinical and pharmaceutical research.

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, this compound, is critical for correcting potential matrix effects and variations in extraction efficiency, thereby enhancing the accuracy and precision of the analytical method.[1][2]

This protocol employs Waters Oasis HLB cartridges, a reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.[1] The described SPE procedure effectively removes interfering substances from the plasma matrix, leading to high recovery rates and a clean extract for subsequent LC-MS/MS analysis.

Experimental Protocol

This protocol is intended for the extraction of Azithromycin and this compound from human plasma samples prior to LC-MS/MS analysis.

1. Materials and Reagents:

  • Azithromycin and this compound (IS) reference standards[1]

  • Methanol (B129727) (HPLC grade or better)[1]

  • Acetonitrile (HPLC grade or better)[1]

  • Formic acid (LC-MS grade)[1]

  • Sodium bicarbonate[1]

  • Ultrapure water[1]

  • Blank human plasma[1]

  • Waters Oasis HLB SPE cartridges (30 mg/1 mL)[1]

  • Polypropylene (B1209903) tubes (2 mL)[1]

  • Glass tubes (13 x 100 mm)[1]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions:

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare by dissolving 1 mg of this compound in 1 mL of methanol to create a stock solution. Further dilute this stock solution with methanol to achieve a working concentration of 1 µg/mL.[1]

  • 60 mM Sodium Bicarbonate (pH 11): Dissolve the appropriate amount of sodium bicarbonate in ultrapure water to a final concentration of 60 mM and adjust the pH to 11.[1]

  • Reconstitution Solution (0.1% aqueous formic acid–MeOH/MeCN (65:35, v:v)): Prepare by mixing 65 parts of 0.1% formic acid in water with 35 parts of a 1:1 mixture of methanol and acetonitrile.[1]

3. Sample Preparation:

  • Pipette 100 µL of human plasma into a 2 mL polypropylene tube.[1]

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.[1]

  • Add 600 µL of 60 mM sodium bicarbonate (pH 11).[1]

  • Vortex the sample thoroughly for 30 seconds.[1]

4. Solid-Phase Extraction Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of water.[1]

    • Wash the cartridge with 1 mL of 15% methanol in water.[1]

  • Elution: Elute the analytes into a 13 x 100 mm glass tube using 2 mL of methanol.[1]

5. Post-Extraction Processing:

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 37°C.[1]

  • Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution.[1]

  • Final Preparation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 2,054 g for 5 minutes.[1]

  • Analysis: Transfer the supernatant for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative data for the described SPE and subsequent LC-MS/MS analysis of Azithromycin.

Table 1: SPE Method Parameters

ParameterCondition
SPE CartridgeWaters Oasis HLB (30 mg/1 mL)[1]
Sample Volume100 µL of human plasma[1]
Sample Pre-treatmentAddition of 600 µL of 60 mM Sodium Bicarbonate (pH 11)[1]
Conditioning Solvents1 mL Methanol, followed by 1 mL Water[1]
Washing Solvents1 mL Water, followed by 1 mL 15% Methanol in Water[1]
Elution Solvent2 mL Methanol[1]
Post-ElutionEvaporation under Nitrogen and Reconstitution[1]

Table 2: Analytical Performance Characteristics

ParameterValue
Linearity Range0.5 - 2,000 ng/mL[1][2]
Extraction RecoveryApproximately 90% for Azithromycin[1][2]
Lower Limit of Quantitation (LLOQ)0.5 ng/mL[1]
Total Analysis Time4.5 minutes[1][2]
Internal StandardThis compound[1][2]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for Azithromycin.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing Sample 100 µL Human Plasma Add_IS Add 10 µL this compound (IS) Sample->Add_IS Add_Buffer Add 600 µL Sodium Bicarbonate (pH 11) Add_IS->Add_Buffer Vortex_Mix Vortex for 30 seconds Add_Buffer->Vortex_Mix Load Load Sample Vortex_Mix->Load Condition Condition Cartridge (Methanol, then Water) Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 15% Methanol Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solution Evaporate->Reconstitute Centrifuge Vortex and Centrifuge Reconstitute->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow of the solid-phase extraction protocol for Azithromycin.

References

Application Note: Preparation of Calibration Standards with Azithromycin-d5 for Accurate Quantification of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3] The use of a stable isotope-labeled internal standard, such as Azithromycin-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[4][5] This application note provides a detailed protocol for the preparation of this compound calibration standards to ensure accurate and reliable quantification of Azithromycin in research and drug development settings.

Experimental Protocols

This section details the step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples using this compound as an internal standard.

Materials and Reagents
  • Azithromycin (Reference Standard)

  • This compound (Internal Standard)[6][7]

  • Methanol (B129727) (HPLC or LC-MS grade)[6]

  • Acetonitrile (HPLC or LC-MS grade)[6]

  • Formic Acid (LC-MS grade)[6]

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Preparation of Stock Solutions

2.2.1. Azithromycin Stock Solution (2 mg/mL)

  • Accurately weigh approximately 4.0 mg of Azithromycin reference standard.

  • Transfer the weighed standard into a 2 mL volumetric flask.

  • Dissolve the standard in methanol.

  • Bring the flask to volume with methanol and mix thoroughly.[6]

  • This stock solution can be further diluted with methanol to prepare working standard solutions for calibration curve and quality control samples.[6]

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound.

  • Transfer the weighed standard into a 1 mL volumetric flask.

  • Dissolve the standard in methanol.

  • Bring the flask to volume with methanol and mix thoroughly.[6]

2.2.3. This compound Internal Standard (IS) Working Solution (1 µg/mL)

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly to obtain a working solution of 1 µg/mL.[6]

Note: Stock solutions should be stored at -20°C and protected from light. Stability under these conditions should be verified, though Azithromycin solutions have been shown to be stable for extended periods.[8][9]

Preparation of Calibration Curve (CC) Standards
  • Prepare a series of working standard solutions of Azithromycin by serially diluting the 2 mg/mL stock solution with methanol.[6] The concentrations of these working solutions should be selected to cover the desired calibration range.

  • To prepare the final calibration standards, spike 10 µL of each Azithromycin working standard solution into 90 µL of the appropriate biological matrix (e.g., human plasma).[6]

  • This will result in a calibration curve with a concentration range typically from 0.5 to 2,000 ng/mL.[6]

Preparation of Quality Control (QC) Samples
  • Prepare separate working standard solutions of Azithromycin from a different weighing of the reference standard.

  • Spike a known amount of these working solutions into the biological matrix to obtain QC samples at low, medium, and high concentrations within the calibration range.

Quantitative Data

The use of this compound as an internal standard in LC-MS/MS methods for Azithromycin quantification yields excellent linearity, accuracy, and precision. The following tables summarize typical performance data.

Table 1: LC-MS/MS Method Parameters for Azithromycin and this compound

ParameterAzithromycinThis compound (Internal Standard)
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)749.50754.50
Product Ion (m/z)591.45596.45

Data sourced from multiple studies confirming these mass transitions.[5][6][7][10][11]

Table 2: Performance Characteristics of Azithromycin Quantification using this compound Internal Standard

Performance MetricTypical Value
Linearity Range0.5 - 2,000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy96.5 - 103.4%
Precision (RSD)< 15%

These values represent a summary of performance data from various validated LC-MS/MS methods.[6][12]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of calibration standards and quality control samples for the quantification of Azithromycin using this compound as an internal standard.

G cluster_analysis 4. Sample Analysis AZ_stock Azithromycin Stock (2 mg/mL in Methanol) AZ_working Azithromycin Working Standards (Serial Dilutions in Methanol) AZ_stock->AZ_working Dilute AZ_d5_stock This compound Stock (1 mg/mL in Methanol) AZ_d5_working This compound Working IS (1 µg/mL in Methanol) AZ_d5_stock->AZ_d5_working Dilute CC_samples Calibration Curve Samples (0.5 - 2000 ng/mL in Matrix) AZ_working->CC_samples Spike into Matrix QC_samples Quality Control Samples (Low, Mid, High in Matrix) AZ_working->QC_samples Spike into Matrix AZ_d5_working->CC_samples AZ_d5_working->QC_samples LCMS LC-MS/MS Analysis CC_samples->LCMS QC_samples->LCMS

Caption: Workflow for preparing Azithromycin calibration standards.

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparation of calibration standards using this compound. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required in regulated bioanalysis and clinical research. The provided workflow and performance data serve as a valuable resource for researchers and scientists involved in the quantitative analysis of Azithromycin.

References

Application of Azithromycin-d5 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azithromycin-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of azithromycin (B1666446) in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

This compound is a deuterated analog of azithromycin, a widely prescribed macrolide antibiotic. In drug metabolism studies, its primary application is as an internal standard (IS) for the quantitative analysis of azithromycin in biological samples, most commonly plasma. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that this compound co-elutes with azithromycin and experiences similar ionization effects in the mass spectrometer, thereby compensating for variability in sample preparation and matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method.

The primary technique for which this compound is employed is LC-MS/MS. This powerful analytical tool offers high sensitivity and selectivity, which is essential for detecting the low concentrations of azithromycin often found in biological fluids. The use of this compound is integral to developing and validating bioanalytical methods that meet regulatory standards for pharmacokinetic and bioequivalence studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of azithromycin using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Azithromycin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Azithromycin749.50 - 749.6591.45 - 591.6ESI+
This compound754.50 - 754.6596.45 - 596.6ESI+

Table 2: Typical LC-MS/MS Method Parameters and Performance

ParameterTypical Value/Range
Calibration Curve Range0.5 - 2000 ng/mL in plasma[1][2][3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]
Sample Volume20 - 100 µL of plasma[4]
Extraction Recovery~90% or greater
Linearity (r²)≥ 0.998

Experimental Protocols

Herein are detailed protocols for the use of this compound in both pharmacokinetic analysis from plasma and in vitro drug metabolism studies.

Protocol 1: Quantification of Azithromycin in Human Plasma for Pharmacokinetic Studies

This protocol describes a typical LC-MS/MS method for the determination of azithromycin concentration in human plasma samples.

1. Preparation of Stock and Working Solutions

  • Azithromycin Stock Solution (2 mg/mL): Accurately weigh 4.0 mg of azithromycin and dissolve it in methanol (B129727) in a 2 mL volumetric flask.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the azithromycin stock solution with methanol. A typical working internal standard solution of this compound is prepared at 1 µg/mL by diluting its stock solution with methanol.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.5, 500, and 1500 ng/mL) by spiking blank human plasma with the appropriate azithromycin working solutions.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (1 µg/mL).

  • Add 600 µL of sodium bicarbonate (60 mM, pH 11).

  • Vortex mix the samples.

  • Load the entire mixture onto a pre-conditioned Oasis HLB SPE cartridge (1 mL, 30 mg).

  • Wash the cartridge with water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 37°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol:acetonitrile (B52724) (1:1, v/v).

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 2 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions of m/z 749.50 > 591.45 for azithromycin and m/z 754.50 > 596.45 for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of azithromycin to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

  • Determine the concentration of azithromycin in the QC and unknown samples from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_buffer Add Sodium Bicarbonate add_is->add_buffer vortex1 Vortex add_buffer->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge Vortex & Centrifuge reconstitute->centrifuge transfer Transfer to Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for Azithromycin Quantification in Plasma.

Protocol 2: In Vitro Metabolism of Azithromycin using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of azithromycin in human liver microsomes (HLMs), using this compound as an internal standard for accurate quantification of the remaining parent drug.

1. Reagents and Solutions

  • Human Liver Microsomes (HLMs)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Azithromycin Stock Solution (in methanol or DMSO)

  • This compound Working Solution (in methanol)

  • Acetonitrile (for reaction termination)

2. Incubation Procedure

  • Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to equilibrate.

  • Initiate the metabolic reaction by adding a small volume of the azithromycin stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the this compound working solution.

3. Sample Processing

  • Vortex the terminated reaction samples to precipitate the microsomal proteins.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Perform the LC-MS/MS analysis as described in Protocol 1 (Section 4). The same chromatographic conditions and mass spectrometric parameters can be used for the quantification of azithromycin.

5. Data Analysis

  • Quantify the concentration of azithromycin remaining at each time point using the peak area ratio relative to this compound and the calibration curve.

  • Determine the metabolic stability of azithromycin by plotting the natural logarithm of the percentage of remaining azithromycin versus time. The slope of the linear regression will provide the rate constant for metabolism, from which the in vitro half-life (t½) can be calculated.

G cluster_incubation In Vitro Incubation cluster_termination Reaction Termination & Processing cluster_analysis LC-MS/MS Analysis & Data Processing prepare_mix Prepare Incubation Mixture (HLMs, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_azi Initiate Reaction with Azithromycin pre_incubate->add_azi incubate_time Incubate at 37°C (Time Course) add_azi->incubate_time aliquot Withdraw Aliquot incubate_time->aliquot terminate Terminate with Acetonitrile & this compound aliquot->terminate vortex_centrifuge Vortex & Centrifuge terminate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant lcms_analysis LC-MS/MS Quantification supernatant->lcms_analysis stability_calc Calculate Metabolic Stability (t½) lcms_analysis->stability_calc

References

Troubleshooting & Optimization

Troubleshooting Poor Peak Shape in Azithromycin LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Azithromycin (B1666446). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you optimize your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed in Azithromycin LC-MS analysis?

The most frequently encountered poor peak shapes are peak tailing, peak fronting, peak broadening, and split peaks. These issues can compromise the accuracy and precision of quantification by affecting peak integration and resolution from other components in the sample matrix.[1][2]

Q2: Why is Azithromycin prone to poor peak shape in reversed-phase chromatography?

Azithromycin is a large macrolide antibiotic with basic amine functional groups. These groups can engage in secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.[3] Additionally, its complex structure can lead to slow mass transfer kinetics, contributing to peak broadening.

Q3: How does the mobile phase pH affect the peak shape of Azithromycin?

Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Azithromycin. An increase in pH can improve peak shape.[4] However, the stability of Azithromycin is pH-dependent, with degradation occurring in acidic conditions (pH < 6.0) and at neutral to slightly alkaline pH (6.0-7.2) where lactone ring opening can occur.[5][6] Therefore, a careful balance must be struck. Using a mobile phase with a slightly basic pH, such as 8, has been shown to yield good separation results while minimizing silica (B1680970) dissolution issues.[7]

Q4: Can the choice of analytical column significantly impact the analysis?

Absolutely. The choice of stationary phase is crucial. While C18 columns are commonly used, specialized phases can offer improved performance. For instance, Hydrophilic Interaction Chromatography (HILIC) can provide narrower, more symmetrical peaks and enhanced MS sensitivity due to the high organic content of the mobile phase.[8] Columns with high-purity silica or hybrid particle technology can also minimize secondary interactions and improve peak shape.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front, is a common problem in Azithromycin analysis.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions - Utilize a column with high-purity silica or an end-capped stationary phase to minimize exposed silanol groups. - Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column. - Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites (note: TEA may suppress MS signal).
Mobile Phase pH - Optimize the mobile phase pH. For Azithromycin, a slightly basic pH (e.g., pH 8-10) can improve peak symmetry by ensuring the analyte is in a single, uncharged form.[4][7] Ensure the chosen pH is within the stable range of your column.
Column Contamination - Flush the column with a strong solvent to remove contaminants.[3] - Use a guard column to protect the analytical column from strongly retained matrix components.[3]
Column Overload - Reduce the injection volume or dilute the sample. Perform a dilution series to see if peak shape improves.[3]

A logical workflow for troubleshooting peak tailing is presented below.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks Only Azithromycin peak tails check_all_peaks->some_peaks No all_peaks All peaks are tailing check_all_peaks->all_peaks Yes secondary_interactions Suspect secondary interactions some_peaks->secondary_interactions check_connections Check for extra-column volume (fittings, tubing length) all_peaks->check_connections check_frit Check for partially blocked column inlet frit check_connections->check_frit end_good Peak Shape Improved check_frit->end_good optimize_ph Adjust Mobile Phase pH (e.g., increase pH) secondary_interactions->optimize_ph change_column Try a different column (e.g., high-purity silica, different phase) optimize_ph->change_column No Improvement optimize_ph->end_good Success check_overload Check for column overload (inject diluted sample) change_column->check_overload No Improvement change_column->end_good Success check_overload->end_good Success end_bad Issue Persists check_overload->end_bad No Improvement

Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

CauseRecommended Solution
Sample Solvent Incompatibility - The sample solvent should be weaker than or matched to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in fronting.[3] It is recommended to dissolve the sample in the initial mobile phase composition.[3]
Column Overload - High concentrations of the analyte can lead to saturation of the stationary phase, causing peak fronting. Reduce the amount of sample injected onto the column by lowering the injection volume or diluting the sample.
Column Degradation - A void at the head of the column can cause peak distortion. This can be checked by reversing and flushing the column. If the issue persists, the column may need to be replaced.
Issue 3: Split Peaks

Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.

Potential Causes and Solutions:

CauseRecommended Solution
Partially Clogged Inlet Frit - Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Reverse-flushing the column may resolve the issue. If not, the frit or the column may need replacement.[2]
Sample Solvent Effect - Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.[2]
Column Void or Channeling - A void at the column inlet or channeling within the packed bed can lead to split peaks. This is often indicative of column degradation and typically requires column replacement.[2]

The following diagram illustrates a general workflow for troubleshooting poor peak shapes.

G start Poor Peak Shape q_peak_shape Identify Peak Shape Issue start->q_peak_shape tailing Tailing q_peak_shape->tailing fronting Fronting q_peak_shape->fronting splitting Splitting q_peak_shape->splitting tailing_causes Potential Causes: - Secondary Interactions - Mobile Phase pH - Column Contamination - Overload tailing->tailing_causes fronting_causes Potential Causes: - Sample Solvent Mismatch - Column Overload - Column Degradation fronting->fronting_causes splitting_causes Potential Causes: - Clogged Frit - Sample Solvent Effect - Column Void splitting->splitting_causes solution_tailing Solutions: - Optimize pH - Use different column - Clean column - Dilute sample tailing_causes->solution_tailing solution_fronting Solutions: - Match sample solvent to mobile phase - Dilute sample - Replace column fronting_causes->solution_fronting solution_splitting Solutions: - Backflush/replace column - Adjust sample solvent - Replace column splitting_causes->solution_splitting end Resolution solution_tailing->end solution_fronting->end solution_splitting->end

General troubleshooting workflow for poor peak shape.

Experimental Protocols

Below are summarized experimental conditions from published methods that have demonstrated good peak shape for Azithromycin.

Method 1: Reversed-Phase LC-MS/MS

ParameterCondition
Column ACE C18 (2.1 x 100 mm, 1.7 µm) with a C18 guard column[9][10]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Methanol:Acetonitrile (1:1, v/v)[9]
Gradient 35% B to 75% B over 3.0 min, hold for 1 min, then return to initial conditions[9]
Flow Rate 0.25 mL/min[9]
Injection Volume 2 µL[9]
MS Detection Positive Electrospray Ionization (ESI+), MRM transition m/z 749.50 > 591.45[9]

Method 2: HILIC LC-MS

ParameterCondition
Column ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase 10 mM Ammonium Formate (pH 3.0) in Acetonitrile/Water[8]
Gradient Isocratic hold at 95:5 Acetonitrile:Aqueous for 1 min, then a linear gradient to 70% aqueous in 7 min[8]
Flow Rate 0.5 mL/min[8]
Column Temperature 30 °C[8]
Injection Volume 1 µL[8]
MS Detection Positive Electrospray Ionization (ESI+), MRM transitions m/z 749->591 and 749->158.4[8]

By systematically addressing the potential causes outlined in this guide and referencing the provided experimental conditions, researchers can effectively troubleshoot and improve poor peak shape in their Azithromycin LC-MS analyses.

References

Technical Support Center: Optimizing Azithromycin-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for Azithromycin-d5. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Azithromycin (B1666446) and its internal standard, this compound?

The most commonly used precursor and product ion pairs (MRM transitions) for Azithromycin and this compound are well-documented. Analysis is typically performed in positive electrospray ionization (ESI+) mode. The protonated parent molecule is selected as the precursor ion (Q1) and a characteristic fragment is selected as the product ion (Q3).

  • Azithromycin (AZM): The major MRM transition is m/z 749.5 -> 591.5.[1][2][3]

  • This compound (IS): The corresponding transition for the deuterated internal standard is m/z 754.5 -> 596.5.[1][2]

Q2: What are typical starting voltage and collision energy settings for this compound analysis?

Optimal voltages and collision energies are instrument-dependent but published methods provide excellent starting points. These parameters should be optimized via infusion of a standard solution to maximize signal intensity on your specific instrument.

Table 1: Example Optimized Mass Spectrometry Parameters

AnalyteMRM Transition (m/z)Q1 Voltage (V)Collision Energy (CE) (V)Q3 Voltage (V)
Azithromycin749.50 > 591.45-40-29-22
This compound (IS)754.50 > 596.45-40-29-22

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to Azithromycin and co-elutes chromatographically. However, it is mass-shifted by 5 Daltons. This allows it to track and correct for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression/enhancement), and instrument response, leading to higher accuracy and precision in quantification.

Troubleshooting Guide

Q1: I am observing a poor or no signal for this compound. What should I check?

A weak or absent signal can stem from several factors. Follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting: Poor Signal Intensity Start Poor or No Signal for this compound Check_MS 1. Verify MS Parameters Start->Check_MS Check_Infusion Infuse Standard Solution. Is signal present? Check_MS->Check_Infusion MS_Fine MS is OK. Check LC Interface. Check_Infusion->MS_Fine Yes MS_Bad Tune & Calibrate MS. Check Source Conditions (Temp, Gas, Voltage). Check_Infusion->MS_Bad No Check_LC 2. Check LC-MS Interface LC_Bad Check for Leaks/Blockages. Verify Mobile Phase Comp. Ensure Proper Spray. Check_LC->LC_Bad Check_Sample 3. Evaluate Sample Prep Sample_Bad Verify IS Concentration. Check Extraction Recovery. Evaluate Matrix Effects. Check_Sample->Sample_Bad MS_Fine->Check_LC MS_Fine->Check_Sample

Caption: Troubleshooting workflow for poor signal intensity.

Steps:

  • Verify Mass Spectrometer Parameters: Confirm that the correct MRM transition (754.5 > 596.5) is entered. Infuse a fresh, known concentration of the this compound standard directly into the mass spectrometer to ensure the instrument is tuned correctly and a signal can be generated. If there is no signal upon direct infusion, the issue lies with the instrument's tuning, calibration, or source conditions (e.g., gas flows, temperatures).

  • Check LC-MS Interface: If the infusion works, inspect the connection between the LC and the MS. Look for leaks, blockages, or an unstable spray from the ESI source. Ensure mobile phase composition is correct and the flow rate is stable.

  • Evaluate Sample Preparation: Confirm the correct concentration of the internal standard working solution was added to the samples. Perform an extraction recovery experiment to ensure the sample cleanup (e.g., solid-phase extraction) is efficient.

Q2: My chromatographic peak shape is broad or splitting. How can I improve it?

Poor peak shape can compromise integration and reduce sensitivity.

  • Mobile Phase Compatibility: Azithromycin is a basic compound. Using a mobile phase with a low pH modifier, such as 0.1% formic acid, ensures the analyte is in its protonated form, which generally leads to better peak shape in reversed-phase chromatography.

  • Injection Volume/Solvent: Injecting a small volume (e.g., 2 µL) can improve peak shape compared to larger volumes. Also, ensure the sample diluent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects.

  • Column Health: A contaminated guard column or a void in the analytical column can cause peak splitting. Replace the guard column and/or flush the analytical column. If the problem persists, the column may need to be replaced.

Q3: I'm observing high background noise or interfering peaks. What are the potential causes?

High background can obscure the analyte peak, especially at the lower limit of quantification.

  • Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants in water or organic solvents are a common source of background noise.

  • Matrix Effects: Biological matrices like plasma are complex. If interfering peaks from the matrix co-elute with this compound, an inadequate sample cleanup method may be the cause. Optimize the solid-phase extraction (SPE) wash steps to remove more interferences.

  • Carryover: Azithromycin can be "sticky" and adsorb to surfaces in the autosampler and LC system. Include a strong needle wash step in the autosampler method (e.g., using a high percentage of organic solvent) and inject blank samples after high-concentration standards to check for carryover.

Detailed Experimental Protocol

This section provides a representative LC-MS/MS protocol for the quantification of Azithromycin using this compound as an internal standard, based on published literature.

1. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Azithromycin and this compound in methanol.

  • Working Solutions:

    • Prepare calibration standards by serially diluting the Azithromycin stock solution with methanol.

    • Prepare a working internal standard (IS) solution of 1 µg/mL by diluting the this compound stock solution with methanol.

  • Sample Preparation (Human Plasma):

    • Pipette 100 µL of plasma sample into a 2 mL polypropylene (B1209903) tube.

    • Add 10 µL of the 1 µg/mL this compound working IS solution.

    • Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.

    • Perform solid-phase extraction (SPE) for sample cleanup. Elute the final sample into methanol.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) with a C18 guard column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • Start at 35% B.

    • Increase to 75% B over 3.0 minutes.

    • Hold at 75% B for 1 minute.

    • Return to 35% B in 0.1 minutes and re-equilibrate for 1 minute.

Table 2: Summary of Liquid Chromatography Parameters

ParameterCondition
ColumnACE C18 (2.1 x 100 mm, 1.7 µm)
Mobile PhaseA: 0.1% Formic Acid (aq); B: MeOH:MeCN (1:1)
Flow Rate0.25 mL/min
Gradient35% to 75% B in 3 min
Injection Volume2 µL
Total Run Time~5 minutes

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Desolvation Line Temperature: 250°C

    • Interface Temperature: 300°C

    • Heat Block Temperature: 400°C

    • Nebulizer Gas Flow: 2.0 L/min

    • Drying Gas Flow: 10 L/min

  • MRM Transitions: Refer to Table 1.

4. Data Analysis

Quantification is performed by calculating the peak area ratio of the Azithromycin MRM transition to the this compound MRM transition. A calibration curve is constructed by plotting these area ratios against the known concentrations of the prepared calibration standards. The concentration of Azithromycin in unknown samples is then determined from this curve.

References

minimizing matrix effects in bioanalysis of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Azithromycin (B1666446).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of Azithromycin, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery or High Signal Suppression in LC-MS/MS Analysis

Question: I am observing low recovery of Azithromycin and/or significant ion suppression in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

Answer:

Low recovery and ion suppression are common challenges in the bioanalysis of Azithromycin, often stemming from matrix effects. The primary culprits are typically endogenous plasma components, particularly phospholipids (B1166683), that co-elute with the analyte and interfere with its ionization.[1][2]

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances. Protein precipitation, while simple, often leaves behind significant amounts of phospholipids and other matrix components.[3]

    • Solution: Consider more rigorous sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE, in particular, has been shown to provide excellent extraction recovery for Azithromycin while minimizing matrix effects.[4][5] Specialized phospholipid removal plates and methods are also commercially available and can be highly effective.[2][3][6]

  • Suboptimal Extraction pH: Azithromycin is a basic compound, and its extraction efficiency is highly dependent on the pH of the sample and extraction solvent.

    • Solution: Adjust the pH of the plasma sample to a basic pH (e.g., pH 10-11) before extraction to ensure Azithromycin is in its non-ionized form, which improves its partitioning into organic solvents during LLE.[6]

  • Choice of Internal Standard (IS): An inappropriate internal standard that does not co-elute or behave similarly to Azithromycin during extraction and ionization will fail to compensate for matrix effects.[7]

    • Solution: The use of a stable isotope-labeled (SIL) internal standard, such as Azithromycin-d5, is highly recommended.[4][8][9] SIL internal standards have nearly identical physicochemical properties to the analyte and can effectively compensate for variations in sample preparation, injection volume, and matrix effects.[9][10]

Troubleshooting Workflow for Low Recovery/High Suppression

start Start: Low Recovery or High Ion Suppression check_prep Review Sample Preparation Method start->check_prep is_ppt Using Protein Precipitation? check_prep->is_ppt improve_cleanup Implement Advanced Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plate is_ppt->improve_cleanup Yes check_is Evaluate Internal Standard is_ppt->check_is No improve_cleanup->check_is is_sil Using a Stable Isotope-Labeled (SIL) IS? check_is->is_sil implement_sil Switch to a SIL IS (e.g., this compound) is_sil->implement_sil No optimize_chroma Optimize Chromatography is_sil->optimize_chroma Yes implement_sil->optimize_chroma end End: Improved Recovery and Reduced Suppression optimize_chroma->end

Caption: Troubleshooting workflow for low analyte recovery and high ion suppression.

Issue 2: Poor Chromatographic Peak Shape and Tailing

Question: My Azithromycin peak is showing significant tailing and poor shape. What could be the cause and how can I improve it?

Answer:

Poor peak shape for Azithromycin, a basic compound, is often due to interactions with the stationary phase of the analytical column.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Azithromycin and its interaction with the column.

  • Column Choice: Standard silica-based C18 columns may not be ideal for basic compounds like Azithromycin.

    • Solution: Consider using a column with a different stationary phase, such as a polar-endcapped C18 column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can provide good retention and improved peak shape for polar analytes like Azithromycin.[11] Additionally, using smaller particle size columns (e.g., UPLC) can enhance peak resolution and shape.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for Azithromycin in plasma?

A1: While several methods can be employed, Solid-Phase Extraction (SPE) is frequently cited as a highly effective technique for producing a clean extract and achieving high recovery for Azithromycin, thereby minimizing matrix effects.[4][5] Liquid-Liquid Extraction (LLE) is also a robust method, particularly when the pH of the sample is optimized.[6] For high-throughput applications, specialized phospholipid removal plates offer a rapid and effective way to reduce a major source of matrix interference.[3][6]

Q2: Why is a stable isotope-labeled (SIL) internal standard recommended for Azithromycin bioanalysis?

A2: A SIL internal standard, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to Azithromycin.[10] This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[7][8] Consequently, it can accurately compensate for variations in recovery and matrix effects, leading to more accurate and precise quantification.[9]

Q3: Can I use protein precipitation for sample preparation?

A3: Yes, protein precipitation (PPT) with a solvent like acetonitrile (B52724) is a simple and fast method.[12] However, it is the least effective at removing matrix components, especially phospholipids, which can lead to significant ion suppression.[3][6] If PPT is used, further steps to mitigate matrix effects, such as optimizing chromatography to separate Azithromycin from the suppression zone or using a robust SIL internal standard, are crucial.

Q4: What are the typical LC-MS/MS parameters for Azithromycin analysis?

A4: Azithromycin is typically analyzed using a C18 reversed-phase column with a gradient elution. The mobile phase often consists of an aqueous component with an additive like formic acid or ammonium acetate and an organic component like methanol (B129727) or acetonitrile.[4][5] Detection is performed by tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM). A common MRM transition for Azithromycin is m/z 749.5 -> 591.5.[4][5][13]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Azithromycin Bioanalysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >85%Variable, can be significantHighSimple, fast, inexpensiveHigh risk of matrix effects
Liquid-Liquid Extraction (LLE) 80-95%95-105%MediumGood cleanup, high recoveryMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) >90%98-102%Medium-HighExcellent cleanup, high recovery, amenable to automationHigher cost, requires method development
Phospholipid Removal Plates >90%>95%HighFast, specific removal of phospholipidsHigher cost per sample

Data synthesized from multiple sources, including[4][5][13]. Matrix effect is presented as the IS-normalized matrix factor, where a value close to 100% indicates minimal effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin from Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[4][13]

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

    • Vortex mix for 30 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute Azithromycin and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow: SPE Protocol

start Start: Plasma Sample pretreatment 1. Pre-treatment: - Add Internal Standard - Acidify with Phosphoric Acid start->pretreatment loading 3. Load Sample onto Cartridge pretreatment->loading conditioning 2. SPE Cartridge Conditioning: - Methanol - Water conditioning->loading washing 4. Wash Cartridge: - Acidified Water - Methanol loading->washing elution 5. Elute with Basic Methanol washing->elution evaporation 6. Evaporate to Dryness elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Azithromycin from plasma.

Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin from Human Plasma

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a clean tube.

    • Add 20 µL of the internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the sample pH to approximately 10-11. Vortex briefly.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Analysis:

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

References

improving sensitivity for Azithromycin quantification at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azithromycin (B1666446) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for sensitive and accurate measurement of Azithromycin, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low concentrations of Azithromycin in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for quantifying Azithromycin at low concentrations in various biological matrices like human plasma and tears.[1][2][3] This technique offers high selectivity and sensitivity, with reported lower limits of quantification (LLOQ) as low as 0.5 ng/mL in human plasma.[1][2]

Q2: What are the critical parameters to optimize for a sensitive LC-MS/MS method for Azithromycin?

A2: To achieve high sensitivity, optimization of the following parameters is crucial:

  • Sample Preparation: Efficient extraction and cleanup to remove matrix interferences. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

  • Chromatography: Selection of an appropriate C18 analytical column and a mobile phase, typically consisting of a mixture of acetonitrile/methanol (B129727) and an aqueous buffer with a modifier like formic acid, to ensure good peak shape and separation from endogenous components.

  • Mass Spectrometry: Optimization of electrospray ionization (ESI) source parameters in positive ion mode and selection of appropriate multiple reaction monitoring (MRM) transitions for Azithromycin and an internal standard.

Q3: What are common MRM transitions for Azithromycin and its internal standard?

A3: Commonly used MRM transitions are:

  • Azithromycin: m/z 749.50 → 591.45 or m/z 749.6 → 591.6

  • Azithromycin-d5 (internal standard): m/z 754.50 → 596.45

  • Azithromycin-d3 (internal standard): m/z 752.4 → 594.4

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal Intensity

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize ESI source parameters: nebulizer gas, drying gas flow and temperature, interface temperature, and heat block temperature. Ensure the mobile phase pH is suitable for positive ionization of Azithromycin (acidic pH using formic acid is common).
Inefficient Extraction Evaluate different sample preparation techniques (e.g., solid-phase extraction, protein precipitation, liquid-liquid extraction). For SPE, ensure proper conditioning, loading, washing, and elution steps. An extraction recovery of approximately 90% is achievable.
Matrix Effects Matrix components co-eluting with Azithromycin can suppress its ionization. Improve chromatographic separation to better resolve Azithromycin from interfering matrix components. A thorough sample cleanup is crucial.
Degradation of Azithromycin Azithromycin is known to be unstable in acidic media. Minimize exposure of samples to harsh acidic conditions during sample preparation and storage.
Issue 2: High Background Noise / Interferences

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.
Carryover Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Inject blank samples after high-concentration samples to check for carryover.
Matrix Interferences Enhance the sample cleanup procedure. Solid-phase extraction is generally more effective at removing interferences than protein precipitation. Optimize the chromatographic gradient to better separate the analyte from matrix components.
Issue 3: Poor Peak Shape (Tailing, Broadening)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Column Degradation Use a guard column to protect the analytical column. Replace the analytical column if performance deteriorates.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. For Azithromycin, a mobile phase with a pH around 8 has been shown to provide good separation. Ensure the mobile phase is properly degassed.
Secondary Interactions Azithromycin can exhibit secondary interactions with the stationary phase. Using a column with end-capping can minimize these interactions.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Azithromycin from Human Plasma

This protocol is a representative example based on established methods.

Materials:

  • Human plasma samples

  • Azithromycin calibration standards and quality control samples

  • Internal standard (this compound)

  • SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 0.1% Formic acid in water

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add the internal standard solution.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unbound matrix components.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Azithromycin and the internal standard by passing 1 mL of a methanol-acetonitrile mixture (1:1, v/v) through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Azithromycin Quantification

ParameterConditionReference
LC System UPLC
Analytical Column ACE C18 (2.1 × 100 mm, 1.7 µm)
Guard Column C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol-Acetonitrile (1:1, v/v)
Flow Rate 0.25 mL/min
Injection Volume 5 µL-
MS System Tandem Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Azithromycin) m/z 749.50 > 591.45
MRM Transition (IS) m/z 754.50 > 596.45 (AZI-d5)
Linear Range 0.5 - 2000 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC Liquid Chromatography (C18 Column) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for Azithromycin quantification.

troubleshooting_workflow Start Low Sensitivity Issue Check_Ionization Check MS Ionization Parameters Start->Check_Ionization Optimize_SPE Optimize Sample Preparation (e.g., SPE) Check_Ionization->Optimize_SPE Parameters Optimal Resolved Issue Resolved Check_Ionization->Resolved Improved Check_Chromatography Evaluate Chromatography Optimize_SPE->Check_Chromatography Recovery Good Optimize_SPE->Resolved Improved Check_Chromatography->Resolved Improved

Caption: Troubleshooting logic for low sensitivity issues.

References

stability of Azithromycin-d5 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Azithromycin-d5 under various storage conditions. The information is primarily based on studies conducted on Azithromycin (B1666446), the non-deuterated parent compound. While this compound is expected to exhibit similar stability, it is recommended to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at controlled room temperature (15-30°C) for dry powders.[1] Once reconstituted in a suitable solvent, solutions are stable for 24 hours at or below 30°C, or for 72 hours if stored under refrigeration (2-8°C).[1] For long-term storage, it is advisable to prepare aliquots and store them at -20°C or colder to minimize freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of Azithromycin is pH-dependent.[2] Degradation is observed in both acidic and alkaline conditions.[3][4] Maximum stability is generally observed at a neutral or slightly acidic pH. In acidic environments, a primary degradation pathway is the hydrolysis of the cladinose (B132029) sugar. As the pH moves from 6.0 to 7.2, the formation of the desosaminylazithromycin (B193682) degradation product decreases, while products resulting from the opening of the macrocyclic lactone ring are observed.

Q3: Is this compound sensitive to light?

Yes, Azithromycin has been shown to degrade when exposed to various light sources, including ultraviolet (UV) light, germicide light, and solar light. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate the degradation of Azithromycin. Studies have shown degradation at temperatures of 50°C and above. For reconstituted oral suspensions of Azithromycin, stability has been demonstrated for 10 days at temperatures ranging from refrigerated (4°C) to 50°C. However, for research applications requiring high purity, it is best to store solutions at lower temperatures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Significant degradation of this compound.1. Verify Solution pH: Ensure the pH of your stock solution and experimental medium is near neutral. 2. Control Temperature: Maintain a consistent temperature throughout your experiment. 3. Protect from Light: Use light-protected containers for your solutions. 4. Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment.
Unexpected peaks in chromatography Presence of degradation products.1. Review Storage Conditions: Check if the compound was exposed to extreme pH, high temperatures, or light. 2. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products. 3. Optimize Chromatography: Adjust your chromatographic method to achieve better separation of the parent compound and its degradants.
Loss of biological activity Degradation of the active compound.1. Quantify Concentration: Re-quantify the concentration of your this compound solution using a validated analytical method. 2. Assess Degradation: Analyze the solution for the presence of degradation products, which may have reduced or no biological activity.

Data on Azithromycin Stability

Note: The following data is for Azithromycin and should be used as a reference for this compound.

Table 1: Stability of Reconstituted Azithromycin Oral Suspension
Storage ConditionDurationConcentration ChangeReference
Refrigerated (4°C)10 days< 5%
Room Temperature (20°C)10 days< 5%
30°C10 days< 5%
40°C10 days< 5%
50°C10 days< 5%
Exposure to Sunlight10 days< 5%
Table 2: Effect of Stress Conditions on Azithromycin
Stress ConditionDurationObservationsReference
Acidic (0.1 M HCl, 70°C)6 hoursSignificant degradation
Alkaline (0.1 M NaOH, 70°C)6 hoursSignificant degradation
Oxidative (3% H₂O₂, 24h)24 hoursDegradation observed
UV Light-Significant degradation
Solar Light-Degradation observed

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or methanol) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the solution until the powder is completely dissolved.

  • Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or below.

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of this compound in the chosen solvent at a known concentration.

  • Acidic Degradation: Add 0.1 M HCl to the solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Alkaline Degradation: Add 0.1 M NaOH to the solution and incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Add 3% H₂O₂ to the solution and keep it at room temperature.

  • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solution to UV light or sunlight.

  • Analysis: At various time points, take samples from each condition, neutralize if necessary, and analyze by a stability-indicating method (e.g., HPLC) to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acidic Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidation Oxidation prep->oxidation heat Thermal prep->heat light Photolytic prep->light sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling heat->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Affecting this compound Stability stability This compound Stability temp Temperature temp->stability ph pH ph->stability light Light Exposure light->stability solvent Solvent solvent->stability duration Storage Duration duration->stability

Caption: Key factors influencing this compound stability.

References

addressing variability in Azithromycin-d5 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing variability in Azithromycin-d5 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in the this compound internal standard response?

Variability in the this compound internal standard response can stem from several factors throughout the analytical workflow.[1][2] These can be broadly categorized as:

  • Sample Preparation Inconsistencies: Errors such as inconsistent pipetting of the IS, variations in extraction efficiency, or incomplete mixing of the IS with the biological matrix can lead to significant variability.[1]

  • Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can significantly impact the ionization efficiency of the IS.[3] This can lead to ion suppression or enhancement, causing the IS response to vary between different samples.[4]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, detector saturation, or injection volume variability, can contribute to inconsistent IS response.[1][4]

  • Internal Standard Stability: Degradation of the this compound internal standard in the stock solution, working solution, or in the processed samples can lead to a decreased response over time.[1]

  • Adduct Formation: The formation of metal adducts (e.g., sodium, potassium) with this compound can lead to a decrease in the desired protonated molecular ion, causing response variability.[5]

Q2: My this compound response is consistently low across all samples. What should I investigate?

A consistently low response for this compound across an entire batch of samples often points to a systemic issue. Here are the primary areas to investigate:

  • IS Concentration and Preparation: Verify the concentration of your this compound stock and working solutions. Re-prepare the solutions if necessary, ensuring accurate dilutions.

  • Storage Conditions: Ensure that the this compound stock and working solutions have been stored correctly to prevent degradation.[6][7][8] Azithromycin (B1666446) solutions should generally be stored at controlled room temperature or refrigerated, but not frozen.[8]

  • MS/MS Parameters: Check the mass spectrometer parameters, including the precursor and product ion transitions, collision energy, and ion source settings, to ensure they are optimized for this compound.[9]

  • Instrument Contamination: A contaminated ion source or transfer optics can lead to signal suppression. Perform routine cleaning and maintenance of the MS system.

Q3: The this compound response is highly variable between samples in the same run. What could be the cause?

High variability between individual samples within the same analytical run often suggests issues related to the sample matrix or individual sample processing.

  • Matrix Effects: This is a primary suspect. Different patient or subject samples can have varying levels of phospholipids, salts, and other endogenous components that affect ionization.[3]

  • Inconsistent Sample Preparation: Variations in extraction recovery or inconsistent evaporation and reconstitution steps can lead to differing final concentrations of the IS in each sample.

  • Ionization Competition: The analyte (Azithromycin) and the internal standard (this compound) can compete for ionization in the MS source, especially at high analyte concentrations.[1]

Q4: Can the choice of mobile phase affect the this compound response?

Yes, the mobile phase composition can significantly impact the ionization efficiency and chromatographic peak shape of this compound.

  • pH: The pH of the mobile phase affects the ionization state of Azithromycin. Using an acidic mobile phase, such as one containing formic acid, is common to promote the formation of the [M+H]+ ion in positive electrospray ionization.[9]

  • Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) can influence chromatographic retention and electrospray efficiency.

  • Additives: Additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can help to control adduct formation and improve the reproducibility of the response.[5]

Troubleshooting Guides

Guide 1: Systematic Investigation of High Variability in this compound Response

This guide provides a step-by-step approach to diagnosing and resolving high variability in the this compound internal standard response.

Step 1: Data Review and Pattern Recognition

  • Action: Carefully examine the internal standard response plot for the entire analytical run.

  • Look for:

    • Random, sporadic fluctuations.

    • Gradual upward or downward drift.

    • Sudden shifts in response.

    • Correlation with specific samples (e.g., high concentration calibrators, specific patient samples).[2]

Step 2: Investigate Sample Preparation

  • Action: Review the sample preparation protocol and execution.

  • Checkpoints:

    • Consistency of IS spiking volume.

    • Thoroughness of vortexing/mixing at each step.

    • Uniformity of evaporation and reconstitution steps.

    • Potential for sample cross-contamination.

Step 3: Evaluate for Matrix Effects

  • Action: Perform experiments to assess the impact of the sample matrix.

  • Experiment:

    • Prepare two sets of samples.

    • Set A (Post-extraction spike): Extract blank matrix and then spike with this compound.

    • Set B (Neat solution): Prepare this compound in the final reconstitution solvent at the same concentration as Set A.

    • Analysis: Compare the peak area of this compound in Set A to Set B. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

Step 4: Assess Instrument Performance

  • Action: Check the stability and performance of the LC-MS/MS system.

  • Checkpoints:

    • LC System: Monitor pump pressure for fluctuations. Inspect for leaks.

    • Autosampler: Verify injection volume accuracy and precision.

    • MS System: Infuse a standard solution of this compound directly into the mass spectrometer to check for signal stability. Clean the ion source if necessary.

Guide 2: Addressing Adduct Formation

The formation of adducts, particularly with sodium ([M+Na]+) and potassium ([M+K]+), can compete with the desired protonated molecule ([M+H]+) of this compound, leading to a reduced and variable response for the intended MRM transition.

Step 1: Identify Adduct Formation

  • Action: Acquire a full-scan mass spectrum of an infused this compound solution or a representative sample.

  • Look for: Ions corresponding to the predicted m/z values of adducts.

    • This compound [M+H]+: ~m/z 754.6

    • This compound [M+Na]+: ~m/z 776.6

    • This compound [M+K]+: ~m/z 792.7

Step 2: Modify Mobile Phase Composition

  • Action: Adjust the mobile phase to favor the formation of the protonated molecule.

  • Strategies:

    • Increase Acid Concentration: A higher concentration of formic or acetic acid can help to outcompete adduct formation.

    • Add Ammonium Salts: The addition of ammonium formate or ammonium acetate can provide a high concentration of ammonium ions that can form adducts ([M+NH4]+) or help to suppress metal adduct formation.[5]

Step 3: Optimize Sample Preparation

  • Action: Minimize sources of metal ion contamination during sample preparation.

  • Strategies:

    • Use high-purity solvents and reagents.

    • Avoid using glass containers that can leach sodium ions; prefer polypropylene (B1209903) tubes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Azithromycin and this compound analysis based on published methods.

Table 1: Mass Spectrometry Parameters for Azithromycin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Azithromycin749.50591.45ESI+[9]
This compound754.50596.45ESI+[9]
Azithromycin749.6591.6ESI+[10]
This compound754.6596.6ESI+[10]

Table 2: Reported Method Performance Characteristics

ParameterValueReference
Linearity Range0.5 - 2000 ng/mL[9]
Extraction Recovery (Azithromycin)~90%[9]
Extraction Recovery (Azithromycin)98.6% - 102%[10]
LLOQ0.5 ng/mL[9]
Total Run Time4.5 min[9]
Plasma Sample Volume100 µL[9]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative example of a sample preparation method for the analysis of Azithromycin in human plasma.[9]

  • Aliquoting: Pipette 100 µL of human plasma into a clean tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample.

  • Vortexing: Vortex the samples to ensure thorough mixing of the internal standard with the plasma.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the SPE cartridge with a suitable wash solution to remove interfering substances.

  • Elution: Elute Azithromycin and this compound from the SPE cartridge with an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start High Variability in This compound Response Data_Review Review IS Response Plot - Random, Drift, Shift? Start->Data_Review Sample_Prep Investigate Sample Preparation - Pipetting, Mixing, Evaporation Data_Review->Sample_Prep Pattern suggests sample-specific issue Instrument_Perf Check Instrument Performance - LC Pressure, MS Signal Stability Data_Review->Instrument_Perf Pattern suggests systematic issue (drift) Matrix_Effects Assess Matrix Effects - Post-extraction Spike vs. Neat Sample_Prep->Matrix_Effects Root_Cause Identify Root Cause Matrix_Effects->Root_Cause Instrument_Perf->Root_Cause Remediation Implement Corrective Actions - Re-prepare solutions, Optimize method, Perform maintenance Root_Cause->Remediation Resolved Issue Resolved Remediation->Resolved

Caption: A logical workflow for troubleshooting high variability in the this compound internal standard response.

Caption: A decision-making diagram for identifying and mitigating adduct formation of this compound.

References

Technical Support Center: High-Throughput Analysis of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-throughput analysis of Azithromycin (B1666446). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput analytical methods for Azithromycin quantification?

A1: The most prevalent methods for high-throughput analysis of Azithromycin are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex biological matrices like plasma.[1][4]

Q2: What are the key considerations for sample preparation in high-throughput Azithromycin analysis?

A2: Key considerations include the choice of extraction technique (e.g., solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation) to minimize matrix effects and achieve adequate recovery. For high-throughput applications, automated SPE is often employed. The pH of the sample should be adjusted to ensure Azithromycin is in a non-ionized state for efficient extraction.

Q3: What are the primary factors affecting the stability of Azithromycin in analytical samples?

A3: Azithromycin stability is primarily affected by pH, temperature, and light exposure. It is more stable in basic solutions and degrades in acidic conditions. Elevated temperatures accelerate degradation. Therefore, it is crucial to control these factors during sample storage and analysis.

Q4: What is the primary mechanism of action of Azithromycin?

A4: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translation of mRNA, thereby stopping bacterial growth. Beyond its antibacterial properties, Azithromycin also exhibits immunomodulatory effects by modulating inflammatory responses.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Issue Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanol (B1196071) groups on the column; Inappropriate mobile phase pH; Column overload.Use a base-deactivated (end-capped) column; Optimize mobile phase pH to be slightly basic (e.g., pH 7.5-8.0); Reduce sample concentration.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Pump malfunction.Ensure proper mobile phase preparation and mixing; Use a column oven to maintain a constant temperature; Perform pump maintenance.
Poor Resolution Suboptimal mobile phase composition; Inadequate column chemistry.Adjust the organic-to-aqueous ratio in the mobile phase; Try a different column stationary phase (e.g., C8 instead of C18).
Low Sensitivity Inappropriate detection wavelength; Low sample concentration.Set the UV detector to a lower wavelength, such as 210-215 nm, as Azithromycin lacks a strong chromophore; Concentrate the sample if possible.
LC-MS/MS Method Troubleshooting
Issue Potential Cause Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous components from the biological matrix interfering with analyte ionization.Improve sample clean-up using techniques like SPE or LLE; Optimize chromatographic separation to separate the analyte from interfering matrix components; Use a deuterated internal standard.
Low Signal Intensity Suboptimal ionization source parameters; Inefficient sample extraction.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature); Evaluate and optimize the extraction recovery.
Inconsistent Results Variability in sample preparation; Instability of the analyte in the autosampler.Implement a robust and consistent sample preparation protocol; Ensure the autosampler is temperature-controlled and analyze samples within their stability window.
Carryover Adsorption of the analyte to surfaces in the LC system or mass spectrometer.Optimize the wash solvent composition and volume in the autosampler; Use a gradient with a strong organic solvent at the end of each run.

Experimental Protocols

High-Throughput LC-MS/MS Method for Azithromycin in Human Plasma

This protocol is a summary of a validated method for the quantification of Azithromycin in human plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., Azithromycin-d5).

  • Perform solid-phase extraction using a C18 SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Azithromycin and the internal standard with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v).

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45

    • This compound (IS): m/z 754.50 > 596.45

4. Method Validation Parameters

  • Linearity: 0.5 to 2,000 ng/mL.

  • Lower Limit of Quantification (LLOQ): 0.5 ng/mL.

  • Accuracy and Precision: Within ±15% (±20% at LLOQ).

  • Recovery: Approximately 90%.

Quantitative Data Summary

Table 1: Comparison of High-Throughput Analytical Methods for Azithromycin

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.3–2.0 mg/mL0.5–2,000 ng/mL
Limit of Detection (LOD) 0.0005 mg/mL2 ng/mL
Limit of Quantification (LOQ) 0.0008 mg/mL5 ng/mL
Sample Volume ~500-1000 µL100 µL
Run Time ~15 min~4.5 min

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Azithromycin Analysis start Analysis Issue Identified check_method Review Method Parameters (HPLC/LC-MS) start->check_method check_sample Evaluate Sample Preparation start->check_sample check_system Inspect System Performance start->check_system hplc_issue Poor Peak Shape? check_method->hplc_issue lcms_issue Ion Suppression? check_method->lcms_issue hplc_solution1 Adjust Mobile Phase pH Use End-capped Column hplc_issue->hplc_solution1 Yes hplc_issue2 Retention Time Shift? hplc_issue->hplc_issue2 No resolve Issue Resolved hplc_solution1->resolve hplc_solution2 Check Pump and Oven Ensure Mobile Phase Consistency hplc_issue2->hplc_solution2 Yes hplc_issue2->resolve No hplc_solution2->resolve lcms_solution1 Improve Sample Cleanup (SPE) Modify Gradient lcms_issue->lcms_solution1 Yes lcms_issue2 Low Sensitivity? lcms_issue->lcms_issue2 No lcms_solution1->resolve lcms_solution2 Optimize ESI Source Check for Matrix Effects lcms_issue2->lcms_solution2 Yes lcms_issue2->resolve No lcms_solution2->resolve

Caption: A logical workflow for troubleshooting common analytical issues.

Azithromycin_MoA Azithromycin Mechanism of Action cluster_bacteria Bacterial Cell cluster_immune Host Immune Cell azithromycin Azithromycin ribosome 50S Ribosomal Subunit azithromycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to azithromycin_im Azithromycin nf_kb NF-κB Pathway azithromycin_im->nf_kb Inhibits cytokines Pro-inflammatory Cytokine Production nf_kb->cytokines Reduces inflammation Reduced Inflammation cytokines->inflammation Results in

Caption: Dual antibacterial and immunomodulatory mechanisms of Azithromycin.

References

overcoming challenges in Azithromycin-d5 solubility for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on overcoming challenges related to the solubility of Azithromycin-d5 when preparing stock solutions for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of Azithromycin (B1666446), a macrolide antibiotic. The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC–MS/MS) methods, to ensure accurate measurement of Azithromycin in biological samples.

Q2: What are the general solubility characteristics of this compound?

Similar to its non-deuterated counterpart, this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. It is a white crystalline powder and its solubility is influenced by the choice of solvent, pH, and temperature.

Q3: In which organic solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. For laboratory use, dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and dimethylformamide (DMF) are commonly used.

Q4: Can I dissolve this compound directly in water or buffer?

Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility.[1] This can lead to incomplete dissolution and inaccurate stock solution concentrations. The recommended method is to first dissolve the compound in a water-miscible organic solvent before diluting with an aqueous buffer.

Q5: How does deuterium labeling affect the solubility of this compound compared to Azithromycin?

The substitution of hydrogen with deuterium atoms in this compound has a negligible effect on its solubility compared to the non-deuterated form. Therefore, the solubility data for Azithromycin can be used as a reliable guide for this compound.

Troubleshooting Guide

Issue: Precipitate forms in the stock solution upon storage.

Possible Cause 1: Solvent Evaporation

  • Troubleshooting Step: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. Use vials with secure caps, such as those with PTFE-lined septa.

Possible Cause 2: Temperature Fluctuations

  • Troubleshooting Step: Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.[1] Avoid repeated freeze-thaw cycles which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials can mitigate this issue.

Possible Cause 3: Supersaturated Solution

  • Troubleshooting Step: The initial concentration of the stock solution may be too high for the chosen solvent. Try preparing a new stock solution at a lower concentration.

Issue: The this compound powder is not dissolving completely.

Possible Cause 1: Inappropriate Solvent

  • Troubleshooting Step: Verify that you are using a recommended organic solvent. Refer to the solubility data table below for guidance.

Possible Cause 2: Insufficient Mixing or Sonication

  • Troubleshooting Step: Ensure thorough mixing by vortexing. If the compound is still not dissolving, sonication can be used to aid dissolution.

Possible Cause 3: Low Temperature

  • Troubleshooting Step: Gently warming the solution may help to dissolve the compound. However, be cautious as excessive heat can cause degradation. A water bath at 37-40°C is a safe option.

Issue: The solution becomes cloudy or forms a precipitate after dilution with an aqueous buffer.

Possible Cause 1: Exceeding Aqueous Solubility Limit

  • Troubleshooting Step: The final concentration of this compound in the aqueous solution is likely too high. It is crucial to first dissolve the compound in a water-miscible organic solvent and then slowly add this stock solution to the aqueous buffer while vortexing to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. The final concentration in the aqueous buffer should not exceed its solubility limit. For a 1:1 solution of ethanol:PBS (pH 7.2), the solubility of Azithromycin is approximately 0.50 mg/mL.[1]

Possible Cause 2: pH of the Aqueous Buffer

  • Troubleshooting Step: The solubility of Azithromycin is pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility.

Quantitative Data: Solubility of Azithromycin

The following table summarizes the solubility of non-deuterated Azithromycin in various solvents. This data serves as a strong reference for this compound.

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~5
Ethanol~16
MethanolSoluble
Dimethylformamide (DMF)~16
1:1 Ethanol:PBS (pH 7.2)~0.50

Note: "Soluble" indicates that the compound dissolves readily at standard laboratory concentrations, though the exact saturation point may not be specified in the cited literature.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution for LC-MS/MS

This protocol is adapted from a validated method for the determination of Azithromycin in human plasma.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 1 mg of this compound.

  • Transfer the weighed this compound to a 1 mL volumetric flask.

  • Add a small amount of methanol to the flask to dissolve the compound.

  • Vortex the solution until the this compound is completely dissolved.

  • Add methanol to the flask up to the 1 mL mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • This results in a 1 mg/mL stock solution. This stock solution can then be further diluted with methanol to prepare working internal standard solutions at the desired concentration (e.g., 1 µg/mL).[2]

  • Store the stock solution at -20°C in a tightly sealed vial.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Methanol) weigh->dissolve Transfer to volumetric flask vortex Vortex to Mix dissolve->vortex dilute Dilute to Final Volume vortex->dilute store Store at -20°C dilute->store

Caption: Experimental workflow for preparing an this compound stock solution.

troubleshooting_workflow start Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent check_mixing Is mixing/sonication adequate? check_solvent->check_mixing Yes use_correct_solvent Use recommended organic solvent check_solvent->use_correct_solvent No check_concentration Is the concentration too high? check_mixing->check_concentration Yes increase_mixing Increase vortexing or sonicate check_mixing->increase_mixing No check_dilution Precipitation upon aqueous dilution? check_concentration->check_dilution No lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes slow_dilution Add stock solution slowly to buffer with vortexing check_dilution->slow_dilution Yes resolved Issue Resolved check_dilution->resolved No use_correct_solvent->resolved increase_mixing->resolved lower_concentration->resolved slow_dilution->resolved

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Optimization of Chromatographic Separation of Azithromycin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of chromatographic separation of Azithromycin and its metabolites.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of Azithromycin and its related compounds.

Issue 1: Poor Peak Shape (Tailing or Asymmetry)

  • Question: My Azithromycin peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak shape?

  • Answer: Peak tailing for a basic compound like Azithromycin is a common issue in reversed-phase HPLC. The primary causes and their solutions are:

    • Secondary Interactions: Azithromycin, being a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based column packing material, leading to peak tailing.

      • Solution: Use a base-deactivated or end-capped C18 column, or a column specifically designed for the analysis of basic compounds. Increasing the mobile phase pH can also help to suppress the ionization of silanol groups.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.

      • Solution: For Azithromycin, a higher pH is generally preferred to ensure the analyte is in a non-ionized state, which improves peak symmetry. A pH in the range of 7.5 to 8.0 has been shown to provide good separation. However, always ensure the chosen pH is within the stable range for your column.

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.

      • Solution: Reduce the concentration of the sample or decrease the injection volume.

Issue 2: Inconsistent Retention Times

  • Question: I am observing significant drift in the retention time of Azithromycin between injections. What could be causing this?

  • Answer: Retention time variability can compromise the reliability of your analytical method. Common causes include:

    • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections or after a change in mobile phase composition is a frequent cause of retention time drift.

      • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence. A stable baseline is a good indicator of a well-equilibrated system.

    • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or changes in pH can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is properly prepared and its pH is stable.

    • Pump Performance: Inconsistent flow rates from the HPLC pump will directly impact retention times.

      • Solution: Regularly perform pump maintenance, including checking for leaks and ensuring proper functioning of check valves.

Issue 3: Poor Resolution Between Azithromycin and its Metabolites/Impurities

  • Question: I am unable to achieve baseline separation between Azithromycin and a closely eluting impurity. How can I improve the resolution?

  • Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation:

    • Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a powerful tool for manipulating selectivity.

      • Solution: Systematically vary the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase. A shallow gradient can often improve the separation of closely eluting peaks.

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds.

      • Solution: Experiment with slight adjustments to the mobile phase pH (within the column's stable range) to see if the resolution improves.

    • Change Column Chemistry: If optimizing the mobile phase is not sufficient, a different column stationary phase may provide the necessary selectivity.

      • Solution: Consider switching from a C18 to a C8 column, or to a column with a different bonding chemistry.

    • Modify Temperature: Column temperature can influence selectivity.

      • Solution: Investigate the effect of varying the column temperature. An increase in temperature can sometimes improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for Azithromycin?

A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. A common starting point for the mobile phase composition is a ratio of 20:80 (v/v) of phosphate buffer (pH 7.5) to methanol. UV detection is typically performed at a low wavelength, around 210-215 nm, as Azithromycin has a weak chromophore.

Q2: What are the common metabolites and degradation products of Azithromycin I should be aware of?

A2: Several related compounds, impurities, and degradation products of Azithromycin have been identified. Some of the commonly cited ones include:

  • N-demethylazithromycin (Impurity I)

  • Desosaminylazithromycin (Impurity J)

  • 3''-N-demethyl-3''-N-formylazithromycin (Related Compound F)

  • Azithromycin Impurities A, B, C, E, G, L, M, N, O, and P are also listed in the European Pharmacopoeia. Forced degradation studies have shown that Azithromycin degrades under acidic, alkaline, and oxidative stress, leading to the formation of various degradation products.

Q3: What are the recommended sample preparation techniques for Azithromycin analysis in pharmaceutical formulations?

A3: For solid dosage forms like tablets, a common procedure involves:

  • Weighing and finely powdering a representative number of tablets.

  • Accurately weighing a portion of the powder equivalent to a single dose.

  • Dissolving the powder in a suitable solvent, which is often the mobile phase or a mixture of water and organic solvent.

  • Sonication

dealing with isotopic interference in Azithromycin-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference in Azithromycin-d5 analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometric signal of the unlabeled Azithromycin analyte overlaps with the signal of its deuterated internal standard, this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Azithromycin can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to that of this compound, leading to inaccurate quantification.[1][2][3]

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to Azithromycin and, therefore, exhibits similar ionization efficiency and chromatographic behavior. The mass difference created by the deuterium (B1214612) labels allows the mass spectrometer to differentiate it from the unlabeled analyte, which helps to correct for variability during sample preparation and analysis.[4]

Q3: What are the consequences of unaddressed isotopic interference?

A3: Failing to address isotopic interference can lead to significant analytical errors, including:

  • Inaccurate quantification: The measured concentration of Azithromycin may be artificially inflated or diminished.[3]

  • Non-linear calibration curves: The linear relationship between the analyte concentration and the instrumental response can be compromised, affecting the reliability of the assay.

  • Poor assay precision and reproducibility: The overall variability of the analytical method can increase.

Q4: How can I detect if isotopic interference is impacting my analysis?

A4: To check for isotopic interference, analyze a high-concentration sample of unlabeled Azithromycin without any this compound internal standard. If a signal is detected at the m/z transition monitored for this compound, it confirms the presence of cross-contribution from the analyte to the internal standard.

Troubleshooting Guides

Problem: I am observing a signal for this compound in my blank samples.

  • Question: Could this be carryover from a previous injection?

    • Answer: Yes, this is possible. To investigate, inject a blank solvent sample immediately after a high-concentration sample. If the peak is still present, optimize your wash method by using a stronger solvent or increasing the wash volume and time. Carryover should ideally be less than 20% of the lower limit of quantification (LLOQ) response.

  • Question: Could my this compound internal standard be contaminated with unlabeled Azithromycin?

    • Answer: This is a possibility. Prepare a solution containing only the this compound internal standard and analyze it. If you observe a signal at the MRM transition for unlabeled Azithromycin, your internal standard may be contaminated. Contact the supplier for a certificate of analysis or consider purchasing a new batch.

Problem: My calibration curve is non-linear, especially at higher concentrations.

  • Question: Could isotopic interference be the cause of the non-linearity?

    • Answer: Yes, at high concentrations of unlabeled Azithromycin, the contribution of its isotopic variants to the this compound signal can become significant, leading to a non-linear response.

  • Question: How can I mitigate the effects of isotopic interference on my calibration curve?

    • Answer: There are several strategies you can employ:

      • Increase the concentration of the internal standard: A higher concentration of this compound can help to minimize the relative contribution of the interfering signal from the unlabeled analyte.

      • Select a different MRM transition: It may be possible to choose a different precursor or product ion for this compound that is not affected by interference from the unlabeled compound.

      • Use a mathematical correction: Determine the percentage of cross-contribution and apply a correction factor to your data.

Experimental Protocols & Data

Table 1: LC-MS/MS Parameters for Azithromycin and this compound Analysis
ParameterAzithromycinThis compound (Internal Standard)
Precursor Ion (m/z) 749.50754.50
Product Ion (m/z) 591.45596.45
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Data sourced from multiple studies.

Detailed Experimental Protocol: LC-MS/MS Analysis of Azithromycin in Human Plasma

This protocol is a representative example based on published methods.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the this compound internal standard.

  • Perform solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • Elute the analyte and internal standard from the SPE cartridge using methanol (B129727).

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC)

  • Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (B52724) (1:1, v/v).

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azithromycin: 749.50 -> 591.45

    • This compound: 754.50 -> 596.45

  • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visual Workflow

The following diagram illustrates a logical workflow for identifying and mitigating isotopic interference in this compound analysis.

Isotopic_Interference_Workflow start Start: Suspected Isotopic Interference check_blanks Analyze High Concentration Unlabeled Azithromycin Standard (No Internal Standard) start->check_blanks is_interference Is Signal Detected at This compound MRM? check_blanks->is_interference no_interference No Significant Interference. Proceed with Validation. is_interference->no_interference No mitigation Implement Mitigation Strategy is_interference->mitigation Yes strategy1 Increase Concentration of This compound mitigation->strategy1 strategy2 Select Alternative MRM Transition mitigation->strategy2 strategy3 Apply Mathematical Correction mitigation->strategy3 re_evaluate Re-evaluate for Interference strategy1->re_evaluate strategy2->re_evaluate strategy3->re_evaluate successful Interference Mitigated. Finalize Method. re_evaluate->successful Resolved unsuccessful Interference Persists. Consider Alternative IS or Method. re_evaluate->unsuccessful Not Resolved

Workflow for Troubleshooting Isotopic Interference

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Azithromycin using Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable drug quantification. This guide provides a comprehensive comparison of key performance parameters for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Azithromycin in human plasma, utilizing its deuterated stable isotope, Azithromycin-d5, as an internal standard (IS). The methodologies and data presented are benchmarked against established regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).

Methodology Comparison

The validation of a bioanalytical method ensures its suitability for its intended purpose. Key validation parameters, as stipulated by regulatory bodies, include accuracy, precision, linearity, selectivity, and stability. While various analytical techniques exist for Azithromycin quantification, LC-MS/MS is widely favored for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential matrix effects and variability.

Alternative Methodologies

While this guide focuses on an LC-MS/MS method with this compound, other techniques have been employed for Azithromycin analysis. These include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection: This method is less sensitive than LC-MS/MS due to the weak UV chromophore of Azithromycin.

  • HPLC with Electrochemical Detection (ECD): Offers better sensitivity than UV detection but can be more complex to implement.

  • HPLC with Fluorescence Detection (FD): This technique requires a derivatization step to make the molecule fluorescent, adding complexity to the sample preparation.

  • LC-MS/MS with other internal standards: Different internal standards, such as Roxithromycin or Imipramine, have been used. However, a deuterated standard like this compound is preferred for its closer chemical and physical similarity to the analyte.

The presented LC-MS/MS method using this compound offers superior sensitivity, specificity, and a high-throughput capacity, making it highly suitable for clinical pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the performance data of a validated LC-MS/MS method for Azithromycin using this compound as an internal standard. The data is compiled from a representative study and aligns with the acceptance criteria set forth in the FDA and ICH M10 Bioanalytical Method Validation guidelines.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range0.5 - 2000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)> 0.99Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.5 ng/mLSignal-to-noise ratio ≥ 5; Accuracy and precision within acceptable limits

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)Acceptance Criteria
LLOQ QC0.5< 15%± 15%< 15%± 15%Precision: %RSD ≤ 15% (≤ 20% at LLOQ)
Low QC (LQC)1.5< 15%± 15%< 15%± 15%Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ)
Medium QC (MQC)150< 15%± 15%< 15%± 15%
High QC (HQC)1500< 15%± 15%< 15%± 15%

Note: Specific numerical values for precision and accuracy are based on typical acceptance criteria as detailed in regulatory guidelines, with supporting evidence from similar validated methods.

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix EffectAcceptance Criteria
Azithromycin~90%Minimal interference observedRecovery should be consistent, precise, and reproducible. Matrix effect should be minimal and compensated for by the internal standard.
This compoundConsistent with Azithromycin

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay is provided below.

Preparation of Stock and Working Solutions
  • Azithromycin Stock Solution (2 mg/mL): Accurately weigh and dissolve 4.0 mg of Azithromycin in methanol (B129727) and make up to a final volume of 2 mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard and Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve and QC samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of human plasma, add the internal standard working solution.

  • Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from plasma components.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) with a C18 guard column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (B52724) (1:1, v/v).

  • Flow Rate: 0.25 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Azithromycin Transition: m/z 749.50 → 591.45

    • This compound Transition: m/z 754.50 → 596.45

Visualizations

G cluster_workflow Analytical Method Validation Workflow cluster_params Validation Parameters start Define Method Requirements dev Method Development (LC-MS/MS) start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val Full Method Validation pre_val->val doc Documentation & Reporting val->doc specificity Specificity & Selectivity val->specificity linearity Linearity & Range val->linearity accuracy Accuracy val->accuracy precision Precision val->precision lod_loq LOD & LOQ val->lod_loq stability Stability val->stability end Routine Analysis doc->end

Caption: A flowchart illustrating the key stages of analytical method validation.

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Azithromycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Azithromycin (B1666446). The selection of an appropriate analytical method is critical in drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific analytical needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for Azithromycin quantification is often dictated by the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly higher sensitivity, making it the preferred method for bioanalytical studies where low concentrations of the drug need to be detected in biological fluids.[1] The following table summarizes the key quantitative performance parameters for each method based on published data.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 1.0 - 700.0 µg/mL[1][2]0.5 - 2,000 ng/mL[1][3]
Limit of Detection (LOD) 0.476 µg/mL - 14.40 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 1.443 µg/mL - 43.66 ng/mL1 ng/mL
Accuracy ~100.5% (RSD < 1.34%)96.5 - 103.4% (RSD < 5%)
Precision (RSD) < 2.09%< 15%
Sample Volume 500 - 1,000 µL (biological samples)20 - 100 µL (plasma)
Analysis Time ~15 minutes~3.5 - 4.5 minutes

Key Takeaways from the Data:

  • Sensitivity: LC-MS/MS demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to HPLC-UV, making it ideal for pharmacokinetic studies.

  • Linearity: Both methods show good linearity over their respective concentration ranges. However, LC-MS/MS provides a broader dynamic range, extending to much lower concentrations.

  • Speed: LC-MS/MS methods generally have shorter run times, enabling higher sample throughput.

  • Sample Consumption: LC-MS/MS requires a smaller sample volume, which is a significant advantage when dealing with limited biological samples.

Experimental Protocols

Below are detailed methodologies for the analysis of Azithromycin using both HPLC-UV and LC-MS/MS. These protocols are based on established and validated methods from the scientific literature.

HPLC-UV Method

This method is suitable for the quantification of Azithromycin in bulk drug and pharmaceutical dosage forms.

Chromatographic Conditions:

  • Column: Xterra C18 (150 × 4.6 mm; 5µ)

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 7.5) in a ratio of 50:50 v/v

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 50 µL

  • Column Temperature: Ambient

Sample Preparation (for Oral Suspension):

  • Reconstitute the Azithromycin oral suspension as per the manufacturer's instructions.

  • Transfer a volume of the suspension equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate to a final concentration of 100 µg/mL with the mobile phase before injection.

LC-MS/MS Method

This method is designed for the sensitive quantification of Azithromycin in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.

Chromatographic Conditions:

  • Column: ACE C18 column (2.1 × 100 mm, 1.7 μm) with a C18 guard column

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol–acetonitrile (1:1, v/v)

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 2 µL

  • Total Analysis Time: 4.5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45

    • Internal Standard (Azithromycin-d5): m/z 754.50 > 596.45

Sample Preparation (Solid-Phase Extraction):

  • Spike 100 µL of human plasma with the internal standard.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the two techniques discussed.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Reporting DefineValidationParameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) HPLC_Method HPLC Method Validation DefineValidationParameters->HPLC_Method LCMS_Method LC-MS/MS Method Validation DefineValidationParameters->LCMS_Method PrepareSamples Prepare Standard and QC Samples HPLC_Analysis Analyze Samples by HPLC PrepareSamples->HPLC_Analysis LCMS_Analysis Analyze Samples by LC-MS/MS PrepareSamples->LCMS_Analysis HPLC_Method->HPLC_Analysis HPLC_Data Collect HPLC Data HPLC_Analysis->HPLC_Data CompareData Compare Performance Data HPLC_Data->CompareData LCMS_Method->LCMS_Analysis LCMS_Data Collect LC-MS/MS Data LCMS_Analysis->LCMS_Data LCMS_Data->CompareData StatisticalAnalysis Statistical Analysis CompareData->StatisticalAnalysis FinalReport Generate Cross-Validation Report StatisticalAnalysis->FinalReport

Caption: General workflow for cross-validation of analytical methods.

MethodSelectionLogic Start Start: Azithromycin Analysis Decision_Sensitivity High Sensitivity Required? (e.g., Bioanalysis) Start->Decision_Sensitivity Decision_Matrix Complex Matrix? (e.g., Plasma, Tissue) Decision_Sensitivity->Decision_Matrix No LCMS_Method Select LC-MS/MS Decision_Sensitivity->LCMS_Method Yes Decision_Matrix->LCMS_Method Yes HPLC_Method Select HPLC-UV Decision_Matrix->HPLC_Method No

References

A Comparative Guide to Inter-Laboratory Quantification of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Azithromycin (B1666446), a widely prescribed macrolide antibiotic. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays are compared, with supporting data from various studies. This document aims to assist laboratory professionals in selecting the most suitable method for their specific analytical needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The choice of an analytical method for Azithromycin quantification is often dictated by the required sensitivity and the complexity of the biological matrix. The following tables summarize key quantitative performance parameters for HPLC-UV, LC-MS/MS, and microbiological assays based on published experimental data.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
ParameterReported ValuesReferences
Linearity Range 1.0 - 50.0 µg/mL[1]
0.3 - 2.0 mg/mL[2]
Limit of Detection (LOD) 14.40 ng/mL[1]
0.0005 mg/mL[2]
Limit of Quantification (LOQ) 43.66 ng/mL[1]
0.0008 mg/mL[2]
Accuracy (% Recovery) ~100.5% (RSD < 1.34%)[1][3]
Precision (% RSD) < 2.09%[1][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
ParameterReported ValuesReferences
Linearity Range 0.5 - 2000 ng/mL[3][4][5]
0.5 - 50.0 ng/mL[6]
2 - 1000 ng/mL[7]
Limit of Detection (LOD) 0.3 ng/mL[3]
Limit of Quantification (LOQ) 1 ng/mL[3]
0.5 ng/mL[6]
2 ng/mL
Accuracy (% Recovery) 96.5 - 103.4% (RSD < 5%)[3]
98.6 - 102%[7]
Precision (% RSD) < 15%[3]
Inter-assay: 14%[7]
Microbiological Assay
ParameterReported ValuesReferences
Linearity Range 0.1 - 0.4 µg/mL[8][9]
Precision (% RSD) 1.19 - 1.73%[8][9]
Accuracy Method demonstrated accuracy in measuring added quantities.[8][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature and serve as a guide for laboratory implementation.

HPLC-UV Method for Azithromycin in Oral Suspension

This method is suitable for the quantification of azithromycin in pharmaceutical dosage forms.[1]

  • Chromatographic Conditions:

    • Column: Hypersil BDS-C18 (250 mm × 4.6 mm i.d.)

    • Mobile Phase: Isocratic mixture of methanol (B129727), acetonitrile (B52724), and phosphate (B84403) buffer (pH 8) in a ratio of 60:30:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection Wavelength: 212 nm.[1][3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient.[3]

  • Sample Preparation (for Oral Suspension):

    • Reconstitute the oral suspension as per the product label.

    • Accurately transfer a volume of the suspension equivalent to a known amount of Azithromycin into a volumetric flask.

    • Dilute with the mobile phase to the final volume and mix thoroughly.

    • Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Azithromycin in Human Plasma

This high-throughput method is designed for the quantification of Azithromycin in human plasma samples.[4][5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) with a C18 guard column.[4][5]

    • Mobile Phase: A gradient of 0.1% formic acid and a mixture of methanol and acetonitrile (1:1, v/v).[4][5]

    • Flow Rate: 0.25 mL/min.[4][5]

    • Ionization: Positive electrospray ionization (ESI+).[5]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Azithromycin transition: m/z 749.50 > 591.45.[5]

      • Internal Standard (Azithromycin-d5) transition: m/z 754.50 > 596.45.[5]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Microbiological Cylinder-Plate Assay for Azithromycin

This assay determines the potency of Azithromycin based on its antibacterial activity.[8][9]

  • Test Organism: Micrococcus luteus ATCC 9341.[8]

  • Methodology:

    • Prepare a standardized inoculum of the test organism in an appropriate agar (B569324) medium.

    • Pour the inoculated agar into petri dishes to form a uniform layer.

    • Place sterile stainless steel cylinders onto the surface of the solidified agar.

    • Fill the cylinders with known concentrations of Azithromycin standard solutions and the test samples.

    • Incubate the plates under appropriate conditions to allow for bacterial growth and the formation of inhibition zones.

    • Measure the diameter of the inhibition zones and calculate the concentration of Azithromycin in the sample by comparing it to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an inter-laboratory comparison study of Azithromycin quantification methods.

G cluster_0 Planning & Preparation cluster_1 Laboratory Analysis cluster_2 Data Collection & Analysis cluster_3 Reporting P1 Define Study Objectives P2 Select Quantification Methods (HPLC-UV, LC-MS/MS, Microbiological) P1->P2 P3 Prepare Homogeneous Test Samples P2->P3 P4 Develop & Distribute Standardized Protocols P3->P4 L1 Participating Laboratories (Lab A, B, C...) P4->L1 L2 Sample Analysis using Assigned Methods L1->L2 D1 Collect Raw Data from all Laboratories L2->D1 D2 Statistical Analysis (Accuracy, Precision, Linearity) D1->D2 D3 Compare Method Performance D2->D3 R1 Summarize Findings in Comparison Guide D3->R1 R2 Publish & Disseminate Results R1->R2

Caption: Workflow for Inter-Laboratory Azithromycin Quantification Comparison.

References

Azithromycin-d5 in Regulated Bioanalysis: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Azithromycin-d5, a deuterated analog, with other commonly used internal standards for the bioanalysis of Azithromycin (B1666446). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

Performance Characteristics: A Comparative Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis.[1][2]

The following table summarizes the key performance characteristics of this compound in comparison to alternative internal standards, based on data from published bioanalytical methods.

Performance CharacteristicThis compoundClarithromycinImipramine
Linearity (Correlation Coefficient, r²) > 0.998[3]> 0.999[4]> 0.99[5]
Linear Range 0.5 - 2000 ng/mL0.5 - 50.0 ng/mL5 - 640 ppb (ng/mL)
Intra-day Precision (%RSD) < 15%1.64% - 8.43%< 6%
Inter-day Precision (%RSD) < 15%2.32% - 9.92%< 6%
Accuracy (% Bias) Within ±15%98.11% (Average Recovery)Within acceptable range
Matrix Effect Minimal to no significant effect observed.Assessed, with good recovery suggesting minimal impact.Minimal interference from plasma components.
Retention Time (min) 2.5Not explicitly statedNot explicitly stated

Key Observations:

  • This compound demonstrates excellent linearity over a wide dynamic range, coupled with high precision and accuracy, meeting the stringent requirements of regulatory guidelines. Its co-elution with the analyte helps to effectively compensate for matrix effects.

  • Clarithromycin , a macrolide antibiotic structurally related to Azithromycin, has been successfully used as an internal standard. It exhibits good linearity and precision, although over a narrower concentration range compared to the deuterated standard.

  • Imipramine , a tricyclic antidepressant, has also been employed as an internal standard, showing good linearity and precision. While structurally different, its chromatographic behavior can be optimized to be suitable for the analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental parameters for methods utilizing this compound and an alternative internal standard.

Method 1: UPLC-MS/MS with this compound
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatographic Conditions:

    • Column: ACE C18 (2.1 × 100 mm, 1.7 μm).

    • Mobile Phase: 0.1% aqueous formic acid (A) and Methanol:Acetonitrile (1:1, v/v) (B).

    • Flow Rate: 0.25 mL/min.

    • Gradient Elution: A multi-step gradient was employed.

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Azithromycin: m/z 749.50 > 591.45

      • This compound: m/z 754.50 > 596.45

Method 2: LC-MS/MS with Clarithromycin
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Not explicitly stated, but typically ESI for this class of compounds.

    • MRM Transitions:

      • Azithromycin: m/z 749 > 158

      • Clarithromycin: Not explicitly stated.

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.

Regulated_Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Reporting SampleCollection Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into UPLC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration & Ratio Calculation Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Concentrations Quantification->Reporting

Caption: Experimental workflow for the regulated bioanalysis of Azithromycin.

IS_Comparison Azithromycin_d5 This compound (Stable Isotope Labeled) Clarithromycin Clarithromycin (Structurally Related) Azithromycin_d5->Clarithromycin Higher Structural Similarity Imipramine Imipramine (Structurally Unrelated) Azithromycin_d5->Imipramine Lower Structural Similarity Ideal Ideal IS Characteristics Ideal->Azithromycin_d5 Excellent Match Ideal->Clarithromycin Good Match Ideal->Imipramine Acceptable Match (with optimization)

Caption: Logical comparison of internal standards for Azithromycin bioanalysis.

References

Navigating Bioanalytical Assays: A Comparative Guide to Linearity and Range Determination for Azithromycin with Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of linearity and range determination for Azithromycin (B1666446) assays, specifically focusing on methods employing its deuterated internal standard, Azithromycin-d5. The data presented is supported by established experimental protocols, offering a clear framework for assay validation.

The quantification of Azithromycin in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[2]

Comparative Performance of Azithromycin Assays

The performance of a bioanalytical method is defined by several key validation parameters, with linearity and range being fundamental to its reliability. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response, while the range defines the concentrations at which the assay is precise and accurate. The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Azithromycin quantification.

Parameter Method 1 [2]Method 2 Method 3 (General HPLC-UV)
Analytical Technique LC-MS/MSHPLC-MS/MSRP-HPLC-UV
Internal Standard This compoundRoxithromycinNot specified
Linearity Range 0.5 - 2,000 ng/mL2.55 - 551.43 ng/mL1 - 80 µg/mL (1,000 - 80,000 ng/mL)
Correlation Coefficient (r²) > 0.99Linear0.9976
Lower Limit of Quantification (LLOQ) 0.5 ng/mLNot SpecifiedNot Applicable for this range
Biological Matrix Human PlasmaHuman PlasmaNot specified (bulk and dosage forms)
Parameter Method 4 (General LC-MS/MS) Method 5 (General RP-HPLC)
Analytical Technique LC-MS/MSRP-HPLC
Internal Standard ImipramineNot specified
Linearity Range 5 - 640 ppb (5 - 640 ng/mL)49.32 - 148.69 µg/mL
Correlation Coefficient (r²) > 0.990.997
Lower Limit of Quantification (LLOQ) 5 ppb (5 ng/mL)158.321 µg/mL
Biological Matrix Human PlasmaNot specified (formulations)

Experimental Protocols

The successful determination of linearity and range hinges on a meticulously executed experimental protocol. The following outlines a typical workflow for the validation of an LC-MS/MS method for Azithromycin in human plasma, adhering to the principles outlined in the US FDA and ICH M10 guidelines for bioanalytical method validation.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare a primary stock solution of Azithromycin and a separate stock solution of this compound in a suitable organic solvent, such as methanol (B129727), at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Azithromycin by serial dilution of the stock solution with methanol to cover the expected calibration range. A separate set of working solutions should be prepared for quality control (QC) samples.

  • Calibration Standards (CS): A minimum of five to eight non-zero calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to all wells except for the blank matrix samples.

  • Protein Precipitation (Optional but common): Add a protein precipitation agent like acetonitrile, vortex, and centrifuge.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol/acetonitrile mixture) is typical.

    • Flow Rate: A flow rate of around 0.25 mL/min is often employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions:

      • Azithromycin: m/z 749.50 → 591.45

      • This compound: m/z 754.50 → 596.45

Data Analysis and Acceptance Criteria
  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the nominal concentration of the calibration standards.

  • Regression Analysis: Apply a linear, weighted (e.g., 1/x or 1/x²) least-squares regression analysis to the data.

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • Range Determination: The range of the assay is defined by the concentrations of the lowest (LLOQ) and highest (Upper Limit of Quantification - ULOQ) calibration standards that meet the acceptance criteria for accuracy and precision.

Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for establishing the linearity and range of an Azithromycin assay using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation cluster_criteria Acceptance Criteria A Prepare Azithromycin & This compound Stock Solutions B Prepare Working Standards (Calibration & QC) A->B C Spike Blank Matrix to Create Calibration Standards & QCs B->C D Aliquot Samples C->D E Add Internal Standard (this compound) D->E F Solid-Phase Extraction (SPE) E->F G Evaporate & Reconstitute F->G H Inject Sample into LC-MS/MS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM Mode) I->J K Integrate Peak Areas (Analyte & IS) J->K L Calculate Peak Area Ratios K->L M Construct Calibration Curve (Ratio vs. Concentration) L->M N Perform Linear Regression (e.g., weighted 1/x²) M->N O Evaluate Linearity (r²) and Back-Calculated Concentrations N->O P Determine Assay Range (LLOQ to ULOQ) O->P Crit1 r² ≥ 0.99 O->Crit1 Crit2 Back-calculated standards within ±15% of nominal (±20% for LLOQ) O->Crit2 Crit3 LLOQ & ULOQ are the boundaries of the validated range. P->Crit3

Figure 1. Workflow for Linearity and Range Determination in Azithromycin Assays.

References

The Gold Standard for Azithromycin Quantification: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Azithromycin (B1666446), the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of the performance of a deuterated internal standard versus non-deuterated alternatives for Azithromycin analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The evidence strongly supports the use of a deuterated standard as the gold standard for mitigating variability and ensuring the highest quality data.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is chemically identical to the analyte and is therefore the preferred choice for LC-MS/MS assays. This guide will delve into the experimental data that underscores the superiority of this approach for Azithromycin quantification.

Performance Under the Microscope: Deuterated vs. Non-Deuterated Standards

The Unparalleled Advantage of the Deuterated Standard

The use of a deuterated internal standard, such as Azithromycin-d5, consistently yields high accuracy and precision in the quantification of Azithromycin in complex biological matrices like human plasma. The key advantage lies in its ability to co-elute with the analyte, thereby experiencing and compensating for the same matrix effects and instrument variability.

A validated LC-MS/MS method using this compound as the internal standard demonstrated excellent accuracy and precision for the quantification of Azithromycin in human plasma.[1][2] The assay was linear over a wide concentration range, ensuring reliable measurement from low to high levels of the drug.[1][2]

Table 1: Performance Data for Azithromycin Quantification using a Deuterated Internal Standard (this compound)

ParameterPerformance Metric
Linearity 0.5 to 2,000 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (RSD) <10% for both intra-batch and inter-batch analysis[3]
Extraction Recovery Approximately 90%
Matrix Effect IS normalized matrix effect within (100±10)%

Data compiled from validated LC-MS/MS methods.

Alternative Internal Standards: A Compromise in Performance

In the absence of a deuterated standard, researchers may turn to structural analogs such as other macrolide antibiotics (e.g., Clarithromycin, Roxithromycin) or other unrelated compounds (e.g., Imipramine). While these can provide a degree of normalization, their physicochemical differences from Azithromycin can lead to variations in extraction efficiency, chromatographic retention, and ionization response. This can potentially compromise the accuracy and precision of the results.

For instance, a method was developed using Imipramine as an internal standard for Azithromycin quantification. While the method was validated, the potential for differential matrix effects between Azithromycin and the structurally different Imipramine remains a concern.

The "Why": Logical Framework for Deuterated Standard Superiority

The enhanced performance of a deuterated internal standard is not coincidental. It is rooted in the fundamental principles of analytical chemistry. The following diagram illustrates the logical relationship between the properties of a deuterated standard and the resulting improvement in data quality.

cluster_0 Properties of Deuterated Internal Standard cluster_1 Mitigation of Analytical Variability cluster_2 Outcome Prop1 Identical Chemical Structure to Analyte Prop2 Co-elution with Analyte Prop1->Prop2 Prop3 Similar Extraction Recovery Prop1->Prop3 Prop4 Similar Ionization Efficiency Prop1->Prop4 Mit1 Compensation for Matrix Effects Prop2->Mit1 Mit2 Correction for Sample Preparation Losses Prop3->Mit2 Mit3 Normalization of Instrument Response Fluctuations Prop4->Mit3 Outcome Improved Accuracy and Precision Mit1->Outcome Mit2->Outcome Mit3->Outcome cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Deuterated Internal Standard (this compound) A->B C Solid-Phase Extraction (SPE) B->C D Elution and Reconstitution C->D E Liquid Chromatography Separation D->E F Mass Spectrometry Detection (MRM) E->F G Peak Area Integration F->G H Calculation of Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

References

A Comparative Guide to the Stability of Azithromycin and Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of Azithromycin and its deuterated analog, Azithromycin-d5. While extensive experimental data is available for Azithromycin, direct comparative stability studies with this compound are not readily found in publicly available literature. Therefore, this comparison pairs the established stability profile of Azithromycin with the theoretically enhanced stability of this compound, a concept rooted in the principles of the kinetic isotope effect.

Introduction to Deuterated Drugs and Stability

Deuterium (B1214612) (d), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to hydrogen. This fundamental difference is the basis of the kinetic isotope effect , which can lead to a slower rate of chemical reactions, including metabolic degradation, when hydrogen atoms at key positions in a drug molecule are replaced with deuterium.[1][2][][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] Consequently, deuterated compounds like this compound are expected to exhibit greater metabolic stability and a longer half-life compared to their non-deuterated counterparts.[1][2][8]

Comparative Stability Overview

While direct experimental stress degradation data for this compound is not available, the known degradation pathways of Azithromycin provide a framework for understanding its stability. The strategic placement of deuterium in this compound is designed to fortify the molecule against metabolic breakdown, suggesting it would exhibit enhanced stability under similar stress conditions.

Forced Degradation Studies of Azithromycin

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[21][22][23] Azithromycin has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Summary of Azithromycin Degradation under Stress Conditions
Stress ConditionReagents and ConditionsObservationKey Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 10 minSignificant degradationDecladinosylazithromycin
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 10 minSignificant degradationDecladinosylazithromycine
Oxidative Degradation 3% H₂O₂, 60°C, 10 hoursSignificant degradationAzithromycin N-oxide
Thermal Degradation 105°C, 24 hoursDegradation observedNot specified
Photolytic Degradation Exposure to UV lightDegradation observedNot specified

Note: The extent of degradation and specific products can vary based on the exact experimental conditions.

Experimental Protocols for Azithromycin Stability Studies

Detailed methodologies are essential for reproducing and comparing stability studies. Below are typical protocols for key experiments performed on Azithromycin.

Acidic and Alkaline Hydrolysis
  • Sample Preparation: A solution of Azithromycin is prepared in a suitable solvent (e.g., methanol).

  • Stress Application: The drug solution is treated with an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.

  • Incubation: The mixture is typically heated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes to 24 hours).

  • Neutralization: After the incubation period, the solution is neutralized.

  • Analysis: The degraded sample is diluted appropriately and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Oxidative Degradation
  • Sample Preparation: An Azithromycin solution is prepared.

  • Stress Application: The solution is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: The mixture is maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 hours).

  • Analysis: The sample is then analyzed using a suitable analytical technique.

Thermal Degradation
  • Sample Preparation: Azithromycin, in solid form or in solution, is placed in a controlled environment.

  • Stress Application: The sample is exposed to elevated temperatures (e.g., 105°C) for an extended period (e.g., 24 hours).

  • Analysis: The sample is dissolved (if solid) and analyzed for degradation.

Photostability Testing
  • Sample Preparation: Samples of Azithromycin (solid and/or in solution) are exposed to light.

  • Stress Application: The exposure is carried out in a photostability chamber with a controlled light source (e.g., UV and visible light) as per ICH guidelines.

  • Control: A dark control sample is kept under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Both the exposed and control samples are analyzed.

Visualizing Degradation and Experimental Workflow

Azithromycin Degradation Pathway

The following diagram illustrates a simplified degradation pathway for Azithromycin under hydrolytic and oxidative stress.

G AZ Azithromycin Acid Acidic Hydrolysis (e.g., HCl) AZ->Acid Cladinose cleavage Base Alkaline Hydrolysis (e.g., NaOH) AZ->Base Cladinose cleavage Oxidation Oxidative Stress (e.g., H₂O₂) AZ->Oxidation N-oxidation Deg1 Decladinosylazithromycin Acid->Deg1 Base->Deg1 Deg2 Azithromycin N-oxide Oxidation->Deg2

Caption: Simplified degradation pathway of Azithromycin under stress conditions.

General Workflow for Forced Degradation Studies

This diagram outlines the typical workflow for conducting and analyzing forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation DS Drug Substance (API) Acid Acidic DS->Acid Base Alkaline DS->Base Oxidative Oxidative DS->Oxidative Thermal Thermal DS->Thermal Photolytic Photolytic DS->Photolytic DP Drug Product DP->Acid DP->Base DP->Oxidative DP->Thermal DP->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Analytical Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: General experimental workflow for forced degradation studies.

Conclusion

The available scientific literature provides a robust understanding of the stability of Azithromycin under various stress conditions, highlighting its susceptibility to degradation through hydrolysis and oxidation. While direct comparative experimental data for this compound is lacking, the principles of the kinetic isotope effect strongly suggest that this compound would exhibit enhanced stability compared to its non-deuterated counterpart. The stronger carbon-deuterium bonds at strategic positions in the this compound molecule are expected to slow down the degradation processes.

For researchers and drug development professionals, this implies that this compound could offer a more stable alternative, potentially leading to improved shelf-life and reduced formation of degradation-related impurities. However, it is imperative that direct comparative stability studies are conducted under identical stress conditions to experimentally confirm and quantify the stability advantages of this compound.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific work extends to the responsible management of laboratory materials, including the proper disposal of chemical compounds like Azithromycin-d5. Adherence to correct disposal procedures is a critical component of laboratory safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceuticals can lead to environmental contamination and the development of antibiotic-resistant bacteria[1]. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA)[2][3][4]. The key regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[2][3][4]. While Azithromycin is not typically classified as a federally listed hazardous waste, it is crucial to note that state and local regulations may be more stringent[1]. Furthermore, Safety Data Sheets (SDS) for Azithromycin indicate that it can be very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment[5].

The deuterated form, this compound, is not expected to have significantly different disposal requirements from Azithromycin unless specified by local regulations. Deuterium (B1214612) itself is a non-radioactive isotope of hydrogen and is not considered an environmental hazard[6]. Therefore, the disposal procedures for this compound should align with those for non-deuterated Azithromycin, focusing on preventing environmental contamination.

Step-by-Step Disposal Protocol for this compound

The primary directive for any laboratory professional is to consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines[1]. These policies are designed to ensure compliance with all federal, state, and local regulations.

  • Segregation and Waste Classification : Proper segregation is the foundational step in laboratory waste management[1].

    • Pure Compound and Concentrated Solutions : Unused or expired pure this compound and any concentrated stock solutions should be treated as chemical waste. They should not be disposed of in regular trash or poured down the drain[1][7].

    • Contaminated Labware : Items such as pipette tips, gloves, and flasks that are grossly contaminated with pure this compound or concentrated solutions should also be disposed of as chemical waste[1].

    • Trace Contaminated Materials : Items with trace amounts of contamination may have different disposal routes as defined by institutional policies.

  • Waste Collection and Labeling :

    • Collect pure this compound and its concentrated solutions in a designated, leak-proof hazardous waste container provided by your institution's EHS department[1].

    • Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Arrange for Pickup and Disposal :

    • Once the waste container is full or ready for disposal, follow your institution's procedures to arrange for pickup by a licensed hazardous waste contractor.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility to ensure its complete destruction[3][4][8].

Summary of Regulatory and Safety Information

Parameter Guideline / Information Primary Regulatory Body
Federal Waste Classification Azithromycin is not typically a RCRA-listed hazardous waste. However, it exhibits aquatic toxicity.EPA[2][3]
State and Local Regulations May be more stringent than federal regulations. Always consult local and institutional policies.State Environmental Agencies, Institutional EHS
Disposal of Controlled Substances Not applicable to Azithromycin.DEA[2]
Recommended Disposal Method Incineration through a licensed hazardous waste facility.EPA[3][4][8]
Prohibited Disposal Methods Do not flush down the drain or dispose of in regular trash.[1][3][7]EPA

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Decision Workflow cluster_start cluster_classification Step 1: Classification cluster_disposal_routes Step 2: Segregation & Collection cluster_final_disposal Step 3: Final Disposal start Start: this compound Waste Generated classify Classify Waste Type start->classify pure_compound Pure Compound / Concentrated Solution classify->pure_compound Pure/Concentrated contaminated_labware Contaminated Labware (Gross) classify->contaminated_labware Grossly Contaminated trace_waste Trace Contaminated Waste classify->trace_waste Trace Contamination chemical_waste Collect in Labeled Hazardous Waste Container pure_compound->chemical_waste contaminated_labware->chemical_waste institutional_protocol Follow Institutional Protocol (e.g., Biohazardous Waste) trace_waste->institutional_protocol disposal Disposal via Licensed Hazardous Waste Vendor (Incineration) chemical_waste->disposal institutional_protocol->disposal

Caption: Decision workflow for this compound disposal in a laboratory setting.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azithromycin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azithromycin-d5. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This document outlines personal protective equipment (PPE), operational procedures, disposal plans, and detailed experimental methodologies.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. Given that Azithromycin can cause skin and respiratory sensitization, stringent adherence to these PPE guidelines is paramount.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for activities with a high potential for aerosol or dust generation, such as weighing and aliquoting powders.
Disposable Respirators (e.g., N95)Suitable for lower-risk activities.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.
Eye Protection Safety Goggles with Side-ShieldsRequired to prevent eye contact with powders or solutions.
Body Protection Disposable CoverallsRecommended to be worn over personal clothing to prevent skin contact.
Dedicated Lab CoatShould be used for low-risk activities and laundered professionally.
Foot Protection Shoe CoversTo be worn in designated handling areas and removed before exiting.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of chemical exposure. The following table summarizes the available OELs for Azithromycin dihydrate, which can be used as a conservative guide for this compound.

Issuing OrganizationExposure Limit (8-hour Time-Weighted Average)
Pfizer0.3 mg/m³
ACGIH10 mg/m³
Australia10 mg/m³
Belgium10 mg/m³
Bulgaria10.0 mg/m³
Estonia10 mg/m³
Latvia10 mg/m³

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound. The following step-by-step plan outlines the key phases from receipt to disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste prep_spill Assemble Spill Kit prep_waste->prep_spill weigh Weighing and Aliquoting (in a containment system) prep_spill->weigh solution Solution Preparation (in a fume hood) weigh->solution experiment Conduct Experiment solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan:

1. Preparation:

  • Designated Area: All handling of this compound powder must occur in a designated and restricted area, such as a chemical fume hood or a glove box.

  • Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid waste.

  • Spill Kit: Ensure a chemical spill kit is readily available.

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.

  • Solution Preparation: Prepare solutions in a chemical fume hood. For detailed instructions on preparing a stock solution, refer to the Experimental Protocols section.

  • Spill Management: In the event of a spill, evacuate non-essential personnel, and follow your institution's spill response procedures. Use the spill kit to clean the area, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • Waste Disposal:

    • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, coveralls, etc.), and labware (pipette tips, vials), in a designated, clearly labeled, and sealed container.

    • Liquid Waste: Collect unused solutions and solvent rinses in a separate, clearly labeled, and sealed hazardous waste container.

    • Disposal: Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

  • PPE Removal: Remove PPE in the designated doffing area to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry. Below is a detailed methodology for its use in an LC-MS/MS assay.

Preparation of this compound Stock Solution and Use as an Internal Standard in LC-MS/MS Analysis

This protocol describes the preparation of an this compound stock solution and its application as an internal standard for the quantification of Azithromycin in plasma samples.

Materials:

  • This compound powder

  • Methanol (B129727) (HPLC grade)

  • Blank human plasma

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Internal Standard Stock Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Further dilute this stock solution with methanol to prepare a working internal standard solution of 1 µg/mL.

  • Sample Preparation:

    • To 100 µL

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。